GNF2133
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H30N6O2 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]-2-pyridinyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H30N6O2/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31) |
Clave InChI |
SAZIAQSVBIWIDU-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
GNF2133 as a Selective DYRK1A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 is a potent and selective, orally active inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Developed from a 6-azaindole (B1212597) screening hit, this compound has demonstrated significant potential as a therapeutic agent, primarily investigated for its role in promoting pancreatic β-cell proliferation for the treatment of type 1 diabetes.[2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and key experimental protocols to facilitate further research and development.
Introduction to DYRK1A and this compound
DYRK1A is a highly conserved protein kinase that plays a pivotal role in a multitude of cellular processes, including neurodevelopment, cell cycle progression, and gene transcription.[4][5] Overexpression of DYRK1A is implicated in the pathophysiology of Down syndrome and has been linked to the tau and amyloid pathologies observed in Alzheimer's disease.[6][7] Conversely, therapeutic inhibition of DYRK1A has emerged as a promising strategy for conditions requiring controlled cell proliferation, most notably in stimulating the regeneration of insulin-producing pancreatic β-cells.[2][3]
This compound was identified through the optimization of a 6-azaindole compound and has shown exceptional potency and selectivity for DYRK1A.[1][2] In preclinical studies, it has been shown to effectively induce the proliferation of both rodent and human β-cells in vitro and improve glucose metabolism in vivo.[3][4]
Quantitative Data
Kinase Inhibition Profile
This compound exhibits high potency for DYRK1A with an IC50 of 6.2 nM.[1] Its selectivity has been assessed against a panel of other kinases, demonstrating a favorable profile with significantly lower potency against closely related kinases and other common off-targets.
Table 1: this compound Kinase Inhibition Profile [8]
| Kinase Target | IC50 (nM) |
| DYRK1A | 6.2 |
| DYRK1B | 130 |
| DYRK2 | >10000 |
| GSK3β | >50000 |
| CLK1 | 340 |
| CLK2 | 120 |
| CLK3 | 180 |
| CLK4 | 200 |
| HIPK1 | 3800 |
| HIPK2 | 600 |
| HIPK3 | 1700 |
| PIM1 | >10000 |
| PIM2 | >10000 |
| PIM3 | >10000 |
Note: Data derived from the supplementary information of Liu et al., J Med Chem, 2020.[8]
In Vitro and In Vivo Efficacy
This compound has demonstrated significant effects on β-cell proliferation and function in both cellular and animal models.
Table 2: Summary of this compound Efficacy Data
| Parameter | Model System | Result | Reference |
| β-Cell Proliferation | Rat and Human Primary β-cells (in vitro) | Potent induction of proliferation. | [1][3][4] |
| Glucose Disposal | RIP-DTA Mice (in vivo) | Significant dose-dependent improvement in glucose disposal capacity. | [3][4] |
| Insulin (B600854) Secretion | RIP-DTA Mice (in vivo, GPAIS challenge) | Dose-dependent increase in insulin secretion. | [3][4] |
| Oral Bioavailability | CD-1 Mice (30 mg/kg, p.o.) | 22.3% | [1] |
Mechanism of Action and Signaling Pathways
The primary mechanism by which this compound induces β-cell proliferation is through the inhibition of DYRK1A, which leads to the disruption of the DREAM complex.[4][9]
DYRK1A and the DREAM Complex
In quiescent cells, DYRK1A phosphorylates and activates components of the DREAM (Dimerization partner, Retinoblastoma-like, E2F, and MuvB) complex.[4][9] This complex acts as a transcriptional repressor, maintaining cells in a non-proliferative state.[4] By inhibiting DYRK1A, this compound prevents the formation of the repressive DREAM complex. This allows for the formation of the pro-proliferative MMB (Myb-MuvB) complex, which in turn activates the transcription of genes necessary for cell cycle entry and progression, leading to β-cell proliferation.[4][9]
Caption: this compound inhibits DYRK1A, preventing DREAM complex formation and promoting MMB-driven cell cycle progression.
Experimental Protocols
In Vitro β-Cell Proliferation Assay (EdU Incorporation)
This protocol outlines a method for assessing the pro-proliferative effect of this compound on primary β-cells using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation.
Materials:
-
Isolated rodent or human pancreatic islets
-
Culture medium (e.g., RPMI-1640 supplemented with FBS, L-glutamine, and antibiotics)
-
This compound stock solution (in DMSO)
-
EdU labeling reagent
-
Cell fixation and permeabilization buffers
-
Click-iT® EdU reaction cocktail (containing a fluorescent azide)
-
Primary antibodies: anti-insulin
-
Secondary antibodies: fluorescently labeled
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Islet Culture and Dissociation: Culture isolated islets for 24-48 hours. Dissociate islets into single cells and plate them on suitable culture plates.
-
This compound Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for 48-72 hours.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 4-24 hours, depending on the cell proliferation rate.[10][11]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25-0.5% Triton X-100 in PBS for 20 minutes at room temperature.[10][12]
-
EdU Detection: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and incubate with the cells for 30 minutes at room temperature, protected from light.[10][11]
-
Immunostaining: Block the cells and then incubate with an anti-insulin primary antibody to identify β-cells. Follow with a corresponding fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.
-
Quantification: Determine the percentage of EdU-positive cells within the insulin-positive cell population.
Caption: Workflow for the in vitro β-cell proliferation assay using EdU incorporation.
In Vivo Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge
This protocol provides a general framework for assessing the effect of this compound on insulin secretion in RIP-DTA mice, a model for type 1 diabetes.[3][4]
Animal Model:
-
Rat insulin promoter-diphtheria toxin A (RIP-DTA) mice.
Materials:
-
This compound formulation for oral gavage
-
Glucose solution
-
Arginine solution
-
Blood collection supplies (e.g., tail-vein lancets, micro-hematocrit tubes)
-
Insulin ELISA kit
Procedure:
-
This compound Dosing: Administer this compound orally (e.g., 3, 10, 30 mg/kg) or vehicle to RIP-DTA mice daily for a specified period (e.g., 5 days).[1]
-
Fasting: Fast the mice overnight prior to the challenge.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose and Arginine Administration: Administer a bolus of glucose followed by an injection of arginine. The exact timing and dosage should be optimized based on literature and institutional protocols.
-
Post-Stimulation Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 30 minutes).
-
Insulin Measurement: Measure plasma insulin concentrations in the collected samples using an insulin ELISA kit.
-
Data Analysis: Calculate the area under the curve (AUC) for insulin secretion and compare the results between this compound-treated and vehicle-treated groups.
Relevance to Other Therapeutic Areas
While the primary focus of this compound development has been on diabetes, its mechanism of action as a DYRK1A inhibitor suggests potential applications in other conditions where DYRK1A is dysregulated.
-
Down Syndrome: Overexpression of DYRK1A is a key contributor to the cognitive deficits associated with Down syndrome.[6] Pharmacological inhibition of DYRK1A has been shown to rescue learning and memory deficits in mouse models of Down syndrome.[13]
-
Alzheimer's Disease: DYRK1A is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7][14] Inhibition of DYRK1A can reduce tau phosphorylation and may also impact the production of amyloid-β.[7]
Further research is warranted to explore the therapeutic potential of this compound in these neurological disorders.
Conclusion
This compound is a potent and selective DYRK1A inhibitor with a well-defined mechanism of action for promoting β-cell proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in diabetes and other DYRK1A-mediated diseases. The favorable selectivity profile and oral bioavailability make this compound a promising candidate for continued preclinical and potential clinical development.
References
- 1. Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors | MDPI [mdpi.com]
- 10. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alzheimer’s amyloid-β toxicity and tau hyperphosphorylation are linked via RCAN1 - PMC [pmc.ncbi.nlm.nih.gov]
GNF2133: A Technical Guide to a Novel Inducer of Pancreatic Beta-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic strategy for diabetes, aimed at replenishing the functional beta-cell mass. GNF2133, a potent and selective 6-azaindole (B1212597) derivative, has demonstrated significant potential in stimulating the proliferation of both rodent and human pancreatic beta-cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for assessing its effects on beta-cell proliferation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel therapies for diabetes.
Introduction
Type 1 and Type 2 diabetes are characterized by a significant reduction in functional pancreatic beta-cell mass. Consequently, therapeutic strategies that can induce the proliferation of existing beta-cells are of paramount interest. This compound has been identified as a potent, selective, and orally bioavailable inhibitor of DYRK1A, a kinase that acts as a negative regulator of beta-cell proliferation. By inhibiting DYRK1A, this compound effectively removes the brakes on beta-cell division, leading to an increase in beta-cell numbers. This guide details the current understanding of this compound's mechanism of action and provides practical information for its preclinical evaluation.
This compound: Core Pharmacological Data
This compound exhibits high potency and selectivity for its primary target, DYRK1A. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| DYRK1A IC50 | 0.0062 µM (6.2 nM) | Biochemical Assay | |
| GSK3β IC50 | >50 µM | Biochemical Assay | |
| Oral Bioavailability | 22.3% | CD-1 Mice |
Mechanism of Action: The DYRK1A-DREAM Complex Axis
This compound's pro-proliferative effect on pancreatic beta-cells is primarily mediated through the inhibition of DYRK1A and the subsequent disruption of the DREAM (Dimerization partner, Retinoblastoma-like, E2F, and MuvB) complex.
-
Role of DYRK1A in Beta-Cell Quiescence: In quiescent beta-cells, DYRK1A is constitutively active and phosphorylates key cellular proteins that enforce a non-proliferative state.
-
The DREAM Complex as a Gatekeeper of the Cell Cycle: The DREAM complex is a master transcriptional repressor that maintains cellular quiescence by binding to and silencing the promoters of pro-proliferative genes. The assembly and repressive function of the DREAM complex are dependent on DYRK1A activity.
-
This compound-Mediated DYRK1A Inhibition: this compound binds to the ATP-binding pocket of DYRK1A, inhibiting its kinase activity.
-
DREAM Complex Disruption and Gene Expression: Inhibition of DYRK1A by this compound prevents the phosphorylation of key DREAM complex components, leading to its disassembly. This, in turn, allows for the assembly of the pro-proliferative MMB (Myb-MuvB) complex, which activates the transcription of genes required for cell cycle entry and progression, such as Cyclin D1. The increased expression of proliferation markers like Ki67 is a downstream consequence of this signaling cascade.
Signaling Pathway Diagram
Caption: this compound inhibits DYRK1A, disrupting the repressive DREAM complex and promoting the pro-proliferative MMB complex, leading to beta-cell proliferation.
In Vivo Efficacy in a Beta-Cell Ablation Model
This compound has demonstrated significant efficacy in the Rat Insulin (B600854) Promoter-Diphtheria Toxin A (RIP-DTA) mouse model, a model of controlled beta-cell ablation.
| Study Parameter | Treatment Groups | Outcome | Reference |
| Model | RIP-DTA Mice | - | |
| Dosing | 3, 10, 30 mg/kg, p.o., once daily for 5 days | Dose-dependent improvement in glucose disposal and increased insulin secretion. | |
| Proliferation Markers | 30 mg/kg, p.o., once daily for 5 days | Increased Cyclin D1 and Ki67 levels in pancreatic islets. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the effects of this compound on pancreatic beta-cell proliferation.
In Vitro Beta-Cell Proliferation Assay
This protocol describes a method to assess the pro-proliferative effects of this compound on cultured pancreatic beta-cells or isolated islets.
Materials:
-
Pancreatic beta-cell line (e.g., INS-1E, MIN6) or isolated rodent/human islets
-
Complete culture medium (e.g., RPMI-1640 supplemented with FBS, L-glutamine, penicillin/streptomycin, and β-mercaptoethanol)
-
This compound (stock solution in DMSO)
-
96-well culture plates
-
5-ethynyl-2´-deoxyuridine (EdU) labeling reagent
-
Click-iT® EdU Assay Kit (or similar)
-
Primary antibodies: anti-Insulin, anti-Ki67
-
Secondary antibodies (fluorescently labeled)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed pancreatic beta-cells or islets in 96-well plates at an appropriate density and allow them to adhere/recover for 24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 48-72 hours.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
EdU Detection: Perform the click chemistry reaction to label incorporated EdU with a fluorescent azide (B81097) according to the manufacturer's protocol.
-
Immunostaining: Block non-specific binding and incubate with primary antibodies against insulin and Ki67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Nuclear Staining and Imaging: Counterstain nuclei with DAPI and acquire images using a fluorescence microscope.
-
Quantification: Quantify the percentage of Insulin-positive cells that are also positive for EdU or Ki67.
Caption: Workflow for in vitro assessment of this compound-induced beta-cell proliferation.
In Vivo Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge
This protocol is used to assess the functional improvement of beta-cells in vivo following this compound treatment.
Materials:
-
RIP-DTA mice (or other appropriate diabetic model)
-
This compound formulation for oral gavage
-
Glucose solution (e.g., 20% w/v)
-
L-arginine solution (e.g., 10% w/v)
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
This compound Dosing: Acclimatize RIP-DTA mice and treat with this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage daily for a specified period (e.g., 5-35 days).
-
Fasting: Fast the mice for 5-6 hours prior to the challenge.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein to measure basal glucose and insulin levels.
-
Glucose Administration: Administer a glucose solution (e.g., 1 g/kg) via intraperitoneal (i.p.) injection.
-
Arginine Administration: Two minutes after the glucose injection, administer L-arginine (e.g., 1 g/kg) via i.p. injection.
-
Post-Challenge Blood Sampling: Collect blood samples at various time points post-arginine injection (e.g., 2, 5, 10, 15, and 30 minutes).
-
Glucose and Insulin Measurement: Measure blood glucose levels immediately using a glucometer. Process plasma samples to measure insulin concentrations using an ELISA kit.
-
Data Analysis: Plot blood glucose and plasma insulin concentrations over time and calculate the area under the curve (AUC) for both parameters.
Caption: Experimental workflow for the Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) challenge.
Conclusion
This compound is a promising small molecule inhibitor of DYRK1A with demonstrated efficacy in promoting pancreatic beta-cell proliferation in preclinical models. Its well-defined mechanism of action, involving the disruption of the DREAM complex, provides a strong rationale for its further development as a potential regenerative therapy for diabetes. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other DYRK1A inhibitors, with the ultimate goal of translating these findings into novel treatments for patients with diabetes.
GNF2133: A Technical Guide to a Selective DYRK1A Inhibitor for Beta-Cell Regeneration in Type 1 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas, leading to lifelong dependence on exogenous insulin (B600854). A promising therapeutic strategy is the regeneration of these beta cells to restore endogenous insulin production. GNF2133, a potent and selective 6-azaindole (B1212597) derivative, has emerged as a significant small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Inhibition of DYRK1A has been shown to promote the proliferation of both rodent and human beta cells, offering a potential disease-modifying intervention for type 1 diabetes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
This compound is a highly selective and orally active inhibitor of DYRK1A.[1] DYRK1A is a constitutively active kinase that plays a crucial role in maintaining the quiescent state of pancreatic beta cells.[2] It does so primarily by phosphorylating key transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT).[3][4] This phosphorylation prevents NFAT from translocating to the nucleus, thereby inhibiting the transcription of genes essential for cell cycle progression and proliferation.[2][3][4] By inhibiting DYRK1A, this compound prevents the phosphorylation of NFAT, allowing its nuclear translocation and the subsequent transcription of pro-proliferative genes, leading to beta-cell division.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Reference |
| DYRK1A | 6.2 | Biochemical Kinase Assay | [1] |
| GSK3β | >50,000 | Biochemical Kinase Assay | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics in CD-1 Mice
| Parameter | Value | Conditions | Reference |
| Efficacy | |||
| Effective Doses (in RIP-DTA mice) | 3, 10, 30 mg/kg (p.o.) | Dose-dependent improvement in glucose disposal and insulin secretion | [1] |
| Pharmacokinetics | |||
| Oral Bioavailability | 22.3% | 30 mg/kg (p.o.) | [1] |
| Cmax (plasma) | 1675 nM | 30 mg/kg (p.o.) | [1] |
| Cmax (pancreas) | 13319 nM | 30 mg/kg (p.o.) | [1] |
| CL (plasma) | 23.5 mL/min/kg | 30 mg/kg (i.v.) | [1] |
| Vss (plasma) | 11 L/kg | 30 mg/kg (i.v.) | [1] |
| AUC (plasma, p.o.) | 10974 h·nM | 30 mg/kg (p.o.) | [1] |
| AUC (pancreas, p.o.) | 144420 h·nM | 30 mg/kg (p.o.) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro DYRK1A Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from general methods for measuring DYRK1A activity and can be used to determine the IC50 of this compound.[5][6]
-
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., DYRKtide peptide)
-
This compound (serial dilutions in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
96-well high-binding microplate
-
Phospho-specific antibody against the DYRK1A substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
-
Procedure:
-
Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate (1-5 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the wells three times with wash buffer. Block the wells with 1% BSA in PBS for 1 hour at room temperature. Wash again three times.
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Add 25 µL of the this compound dilutions to the appropriate wells.
-
Add 25 µL of recombinant DYRK1A enzyme to all wells except the no-enzyme control. Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of ATP solution (at a concentration near the Km for DYRK1A, typically 10-50 µM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the wells three times with wash buffer.
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash three times and add the HRP-conjugated secondary antibody for 1 hour.
-
Wash five times and add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop the reaction with 100 µL of stop solution and read the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Beta-Cell Proliferation Assay (Dissociated Islets)
This protocol is based on methods for assessing beta-cell proliferation in primary islets.[4][7][8]
-
Materials:
-
Isolated rodent or human pancreatic islets
-
Islet dissociation solution (e.g., TrypLE Express)
-
Islet culture medium (e.g., RPMI-1640 with 10% FBS for rat, PIM-S with 10% human serum for human)
-
This compound (various concentrations)
-
5-ethynyl-2'-deoxyuridine (EdU)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® EdU Alexa Fluor® imaging kit
-
Primary antibodies: anti-insulin, anti-Ki67
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
High-content imaging system
-
-
Procedure:
-
Islet Dissociation: Dissociate islets into single cells using a suitable dissociation reagent.
-
Cell Seeding: Seed the dissociated islet cells onto coated multi-well plates (e.g., collagen-coated 384-well plates) at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound in the presence of EdU for 4-7 days. Include a DMSO vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization for 10 minutes.
-
EdU Detection: Perform the Click-iT® reaction to label proliferating cells according to the manufacturer's protocol.
-
Immunostaining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with primary antibodies against insulin and Ki67 overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of EdU-positive and/or Ki67-positive cells within the insulin-positive (beta-cell) population.
-
-
In Vivo Efficacy in RIP-DTA Mouse Model
This protocol describes the use of the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model to evaluate the in vivo efficacy of this compound.[9][10][11]
-
Animal Model: RIP-DTA mice, which have a genetic ablation of a significant portion of their beta-cell mass, serve as a model for type 1 diabetes.
-
Treatment:
-
Administer this compound orally (p.o.) at doses of 3, 10, and 30 mg/kg once daily for a specified period (e.g., 5 days or longer).[1] A vehicle control group should be included.
-
-
Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge: This test is performed to assess beta-cell function.[9][12][13]
-
Fast the mice for a short period (e.g., 5 hours).
-
Administer a bolus of glucose intraperitoneally (i.p.) to raise blood glucose to a hyperglycemic level (e.g., 200-300 mg/dL).
-
After a short stabilization period (e.g., 30-45 minutes), inject a bolus of L-arginine (i.p.).
-
Collect blood samples at baseline (before arginine) and at short intervals after arginine injection (e.g., 1, 3, and 5 minutes).
-
Measure plasma insulin levels in the collected samples to determine the insulin secretory response.
-
-
Outcome Measures:
-
Blood glucose levels (monitored throughout the study).
-
Plasma insulin levels during the GPAIS challenge.
-
Pancreatic tissue can be collected at the end of the study for immunohistochemical analysis of beta-cell mass and proliferation markers (e.g., Ki67).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A multi-parametric high throughput assay for detecting beta-cell proliferation in dispersed primary islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. L-arginine stimulation of glucose-induced insulin secretion through membrane depolarization and independent of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual mechanism of the potentiation by glucose of insulin secretion induced by arginine and tolbutamide in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF2133: A Deep Dive into the Discovery and Synthesis of a Promising β-Cell Proliferation Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GNF2133, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a significant area of interest in the field of regenerative medicine, particularly for its potential to induce pancreatic β-cell proliferation, offering a novel therapeutic avenue for diabetes. This document details the core scientific principles, experimental methodologies, and key data associated with this compound.
Discovery of this compound: A Targeted Approach
This compound was identified through a strategic drug discovery program aimed at finding selective inhibitors of DYRK1A.[1][2][3] The rationale behind targeting DYRK1A stems from its established role as a negative regulator of cell proliferation, including that of pancreatic β-cells. The discovery process began with the screening of a library of compounds, from which a 6-azaindole (B1212597) scaffold was identified as a promising starting point.[1][2][3] Through a process of iterative chemical optimization, this compound emerged as a lead candidate with high potency and selectivity for DYRK1A.
Chemical Synthesis of this compound
While the precise, proprietary synthesis route for this compound is not publicly disclosed, the general synthesis of similar 6-azaindole and 7-azaindole (B17877) derivatives as DYRK1A inhibitors has been described in the scientific literature. A representative synthetic approach for such compounds often involves a multi-step process, beginning with the construction of the core azaindole ring system, followed by the strategic introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
A plausible synthetic workflow for a 6-azaindole derivative like this compound is depicted below. This process typically involves the initial formation of a substituted pyridine, which then undergoes cyclization to form the bicyclic azaindole core. Subsequent functionalization, often through cross-coupling reactions, allows for the attachment of the necessary aryl or other groups that contribute to the molecule's inhibitory activity.
Mechanism of Action: Unleashing β-Cell Proliferation
This compound exerts its biological effects through the potent and selective inhibition of DYRK1A.[1][2][3] DYRK1A is a constitutively active kinase that plays a critical role in maintaining the quiescent state of pancreatic β-cells by phosphorylating several key regulatory proteins.[4][5][6] By inhibiting DYRK1A, this compound disrupts this "off-switch" on cell proliferation, leading to the activation of signaling pathways that drive β-cell division.
The primary downstream signaling pathway affected by DYRK1A inhibition is the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway.[4][7][8] In resting cells, DYRK1A phosphorylates NFAT, preventing its translocation into the nucleus. Inhibition of DYRK1A allows for the dephosphorylation of NFAT, enabling its nuclear entry and the subsequent transcription of genes that promote cell cycle progression.[5][6][7]
Furthermore, DYRK1A influences the cell cycle through its interaction with the DREAM (DP, Rb-like, E2F, and MuvB) complex and Cyclin D1.[5][9][10][11][12] The DREAM complex acts as a transcriptional repressor of cell cycle genes. DYRK1A is thought to contribute to the stability and function of this complex. Inhibition of DYRK1A can lead to the disassembly of the DREAM complex, thereby derepressing the expression of genes required for cell division.[9][10][12] Additionally, DYRK1A can phosphorylate Cyclin D1, targeting it for degradation.[11][13] By inhibiting DYRK1A, this compound can lead to the stabilization of Cyclin D1, a key protein for G1 phase progression in the cell cycle.[11][13]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Description |
| DYRK1A | 6.2 | Biochemical kinase assay |
| GSK3β | >10,000 | Biochemical kinase assay |
Table 2: In Vivo Efficacy of this compound in RIP-DTA Mice
| Dose (mg/kg, p.o.) | Endpoint | Result |
| 10 | Glucose Disposal | Significant improvement |
| 30 | Glucose Disposal | Dose-dependent, significant improvement |
| 10 | Insulin (B600854) Secretion | Significant increase in response to GPAIS |
| 30 | Insulin Secretion | Dose-dependent, significant increase in response to GPAIS |
Table 3: Pharmacokinetic Profile of this compound in CD-1 Mice
| Parameter | Value | Dosing |
| Oral Bioavailability (%) | 22.3 | 30 mg/kg, p.o. |
| Cmax (ng/mL) | 1180 | 30 mg/kg, p.o. |
| Tmax (h) | 1.0 | 30 mg/kg, p.o. |
| AUC (ng*h/mL) | 3850 | 30 mg/kg, p.o. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
DYRK1A Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against DYRK1A.
Methodology:
-
Recombinant human DYRK1A enzyme is incubated with a specific peptide substrate and ATP in a suitable kinase buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of remaining ATP.
-
The percentage of kinase inhibition is calculated for each concentration of this compound.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
β-Cell Proliferation Assay (EdU Incorporation)
Objective: To assess the effect of this compound on the proliferation of pancreatic β-cells.
Methodology:
-
Pancreatic islets are isolated from rodents or human donors and dissociated into single cells.
-
The cells are plated on suitable culture plates and treated with various concentrations of this compound or a vehicle control.
-
During the final hours of the incubation period (typically 2-4 hours), 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, is added to the culture medium. Proliferating cells will incorporate EdU into their newly synthesized DNA.
-
After incubation, the cells are fixed and permeabilized.
-
A click chemistry reaction is performed using a fluorescently labeled azide (B81097) that specifically binds to the ethynyl (B1212043) group of the incorporated EdU.
-
The cells are then immunostained with an antibody against insulin to specifically identify β-cells.
-
The cells are analyzed by high-content imaging or flow cytometry to quantify the percentage of insulin-positive cells that are also EdU-positive. An increase in the percentage of double-positive cells in the this compound-treated group compared to the control group indicates an induction of β-cell proliferation.
In Vivo Efficacy Study in RIP-DTA Mice
Objective: To evaluate the effect of this compound on glucose homeostasis and insulin secretion in a mouse model of β-cell deficiency. The Rat Insulin Promoter (RIP)-Diphtheria Toxin A (DTA) mouse model is characterized by a progressive loss of β-cells.
Methodology:
-
Male RIP-DTA mice are randomized into treatment groups and receive daily oral administration of this compound at various doses (e.g., 10 and 30 mg/kg) or a vehicle control for a specified duration (e.g., 4 weeks).
-
Body weight and blood glucose levels are monitored regularly throughout the study.
-
At the end of the treatment period, a Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) test is performed.
-
Mice are fasted overnight.
-
A baseline blood sample is collected.
-
A bolus of glucose is administered intravenously to raise blood glucose to a hyperglycemic level.
-
After a short period of glucose potentiation, a bolus of arginine is administered intravenously to stimulate insulin secretion.
-
Blood samples are collected at various time points after arginine administration to measure plasma insulin levels.
-
-
At the end of the study, mice are euthanized, and pancreatic tissue is collected for histological analysis to assess β-cell mass and proliferation markers (e.g., Ki67).
Pharmacokinetic Study in CD-1 Mice
Objective: To determine the pharmacokinetic properties of this compound following oral administration.
Methodology:
-
Male CD-1 mice are administered a single oral dose of this compound (e.g., 30 mg/kg) formulated in a suitable vehicle.
-
Blood samples are collected from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (if an intravenous dosing group is included), are calculated using appropriate pharmacokinetic software.
Conclusion
This compound represents a significant advancement in the quest for therapeutic agents that can regenerate pancreatic β-cells. Its discovery through a targeted optimization of a 6-azaindole scaffold has yielded a potent and selective DYRK1A inhibitor with demonstrated efficacy in preclinical models of diabetes. The mechanism of action, centered on the derepression of key cell cycle regulators through the inhibition of DYRK1A, provides a solid scientific foundation for its pro-proliferative effects on β-cells. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar molecules in the treatment of diabetes and other conditions where targeted cell regeneration is desirable. Further investigation into its long-term efficacy, safety, and potential for clinical translation is highly warranted.
References
- 1. 6-Azaindole derivative this compound as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JCI - Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells [jci.org]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF2133: A Potent and Selective DYRK1A Inhibitor for Beta-Cell Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GNF2133, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a promising therapeutic candidate for Type 1 Diabetes due to its ability to induce the proliferation of pancreatic β-cells. This document details the mechanism of action, signaling pathways, quantitative data, and key experimental protocols related to this compound, serving as a valuable resource for researchers in the field of diabetes and drug discovery.
Core Concepts: Targeting DYRK1A for β-Cell Proliferation
This compound is a small molecule that selectively inhibits the kinase activity of DYRK1A.[1][2][3] DYRK1A is a crucial negative regulator of cell proliferation, particularly in pancreatic β-cells. By inhibiting DYRK1A, this compound effectively removes this brake on the cell cycle, leading to β-cell proliferation and an increase in β-cell mass.[2] This targeted approach offers a potential disease-modifying therapy for Type 1 Diabetes, a condition characterized by the autoimmune destruction of insulin-producing β-cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo pharmacokinetic and efficacy parameters.
Table 1: In Vitro Activity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| DYRK1A | 0.0062 | Kinase Assay | [1] |
| GSK3β | >50 | Kinase Assay | [1] |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice (30 mg/kg, p.o.)
| Parameter | Value | Unit | Reference |
| Cmax | 1675 | nM | [1] |
| AUC | 10974 | h·nM | [1] |
| Oral Bioavailability | 22.3 | % | [1] |
| CL | 23.5 | mL/min/kg | [1] |
| Vss | 11 | L/kg | [1] |
Table 3: In Vivo Efficacy of this compound in RIP-DTA Mice
| Dose (mg/kg, p.o.) | Effect | Reference |
| 3, 10, 30 | Significant improvement in glucose disposal | [1] |
| 3, 10, 30 | Increased insulin (B600854) secretion | [1] |
| 30 (once daily for 5 days) | Increased β-cell proliferation (Ki67 marker) | [1] |
| 30 (once daily for 5 days) | Increased Cyclin D1 levels | [1] |
Signaling Pathway: Mechanism of this compound-Induced β-Cell Proliferation
This compound's mechanism of action is centered on the inhibition of DYRK1A, which leads to the de-repression of cell cycle progression in pancreatic β-cells. DYRK1A normally phosphorylates and promotes the cytoplasmic localization of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), preventing them from initiating pro-proliferative gene expression. Furthermore, DYRK1A activity is linked to the maintenance of the repressive DREAM (DP, Rb-like, E2F4, and MuvB) complex on cell cycle genes.
By inhibiting DYRK1A, this compound allows for the nuclear translocation of NFAT and the dissociation of the DREAM complex, leading to the expression of genes that drive the cell cycle, such as Cyclin D1, and ultimately resulting in β-cell proliferation.
Caption: this compound inhibits DYRK1A, leading to β-cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the methods described in the primary literature.
In Vitro DYRK1A Kinase Assay
This assay is designed to measure the direct inhibitory activity of this compound on the DYRK1A enzyme.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
-
P81 phosphocellulose paper
-
5% Orthophosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted this compound or a vehicle control (DMSO).
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture for 20-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Pancreatic β-Cell Proliferation Assay
This cell-based assay assesses the ability of this compound to induce the proliferation of pancreatic β-cells.
Materials:
-
INS-1E (rat insulinoma) or MIN6 (mouse insulinoma) cell lines, or primary islet cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and other necessary supplements.
-
This compound dissolved in DMSO
-
96-well or 24-well plates
-
Ki67 primary antibody
-
Insulin primary antibody
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed the β-cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with primary antibodies against Ki67 (a marker of proliferation) and insulin (to identify β-cells) overnight at 4°C.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells within the insulin-positive cell population to determine the proliferation rate.
In Vivo Efficacy Study in RIP-DTA Mice
This protocol describes the evaluation of this compound's efficacy in a diabetic mouse model. The Rat Insulin Promoter (RIP)-Diphtheria Toxin A (DTA) mouse model exhibits progressive β-cell loss and hyperglycemia.
Materials:
-
Male RIP-DTA mice
-
This compound formulated for oral gavage (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Blood glucose meter and test strips
-
Equipment for oral gavage
-
Reagents for insulin measurement (e.g., ELISA kit)
Procedure:
-
Acclimate male RIP-DTA mice and monitor their blood glucose levels until they become hyperglycemic.
-
Randomize the hyperglycemic mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle control daily by oral gavage at the desired dose(s) for the specified treatment period (e.g., 5 days or longer).
-
Monitor blood glucose levels and body weight regularly throughout the study.
-
At the end of the treatment period, perform a glucose tolerance test or measure plasma insulin levels in response to a glucose challenge.
-
At the end of the study, euthanize the mice and collect pancreatic tissue for histological analysis (e.g., Ki67 and insulin staining) to assess β-cell proliferation and mass.
-
Analyze the data to determine the effect of this compound on glycemic control, insulin secretion, and β-cell regeneration.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a DYRK1A inhibitor like this compound.
Caption: Preclinical workflow for evaluating this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6âAzaindole Derivative this compound - American Chemical Society - Figshare [acs.figshare.com]
GNF2133's Structural Embrace of DYRK1A: A Technical Guide to a Promising Therapeutic Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of the binding of GNF2133 to Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound is a potent and selective inhibitor of DYRK1A, a kinase implicated in various cellular processes, including cell proliferation and neurodevelopment. The dysregulation of DYRK1A is associated with several diseases, making it a compelling target for therapeutic intervention. This document outlines the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Binding to DYRK1A
The interaction between this compound and DYRK1A has been characterized by its high affinity and selectivity. The following tables summarize the key quantitative data from biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ vs DYRK1A | 6.2 nM | Biochemical Kinase Assay | [1][2] |
| IC₅₀ vs GSK3β | >50 µM | Biochemical Kinase Assay | [1] |
| PDB ID | 6UIP | X-ray Crystallography | [3] |
The kinome scan data reveals the high selectivity of this compound for DYRK1A over a broad panel of other kinases, underscoring its potential for targeted therapeutic applications with minimal off-target effects.
| Kinase Target | Percent Inhibition at 1 µM |
| DYRK1A | >99% |
| DYRK1B | 98% |
| DYRK2 | 75% |
| CLK1 | 85% |
| CLK4 | 80% |
| GSK3α | <10% |
| GSK3β | <10% |
| CDK2 | <5% |
| ROCK1 | <5% |
| PKA | <5% |
Structural Insights from the this compound-DYRK1A Co-Crystal Structure
The co-crystal structure of this compound in complex with the kinase domain of DYRK1A (PDB ID: 6UIP) provides a detailed view of the binding interactions at the atomic level.[3] this compound binds to the ATP-binding pocket of DYRK1A, a characteristic feature of many kinase inhibitors. The 6-azaindole (B1212597) core of this compound forms critical hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. The specific interactions observed in the crystal structure rationalize the high affinity and selectivity of this compound for DYRK1A.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Biochemical Kinase Inhibition Assay (Determination of IC₅₀)
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against DYRK1A.
-
Reagents and Materials:
-
Recombinant human DYRK1A protein
-
Peptide substrate (e.g., Woodtide)
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the DYRK1A enzyme and the peptide substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for DYRK1A) to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
X-ray Co-crystallization of this compound with DYRK1A
This protocol provides a general workflow for obtaining co-crystals of a small molecule inhibitor with a kinase for structural studies.
-
Protein Expression and Purification:
-
Express the kinase domain of human DYRK1A (e.g., residues 128-475) in a suitable expression system, such as E. coli.
-
Purify the protein using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange chromatography, and size-exclusion chromatography.
-
Assess the purity and homogeneity of the protein by SDS-PAGE.
-
-
Co-crystallization:
-
Concentrate the purified DYRK1A protein to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a 3- to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) on ice for at least 1 hour to allow for complex formation.
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Screen a variety of crystallization conditions (e.g., different precipitants, pH, and additives).
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., HKL2000).
-
Solve the crystal structure by molecular replacement using a known kinase structure as a search model.
-
Refine the structure and build the model of the this compound-DYRK1A complex using crystallographic software (e.g., PHENIX, Coot).
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental processes related to the structural analysis of this compound binding to DYRK1A.
References
GNF2133: A Potent and Selective DYRK1A Inhibitor for Modulating Cell Cycle Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 is a potent and selective, orally active inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a crucial negative regulator of the cell cycle, and its inhibition by this compound presents a promising therapeutic strategy for diseases characterized by insufficient cell proliferation, such as type 1 diabetes.[3][4][5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action in cell cycle regulation, quantitative data on its activity, detailed experimental protocols for its study, and its potential applications in research and drug development.
Introduction to this compound
This compound is a 6-azaindole (B1212597) derivative identified through medicinal chemistry optimization of a screening hit.[4][5][6] It exhibits high potency and selectivity for DYRK1A, a serine/threonine kinase that plays a pivotal role in cellular processes including cell cycle progression, neurodevelopment, and apoptosis.[7][8] DYRK1A's function as a negative regulator of the cell cycle makes it a compelling target for therapeutic intervention in conditions where enhanced cell proliferation is desired.[4]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its pro-proliferative effects by inhibiting DYRK1A, thereby preventing the phosphorylation and subsequent degradation of key cell cycle regulators.
The Role of DYRK1A in Cell Cycle Arrest
DYRK1A promotes cell cycle exit and maintains a quiescent state (G0) through several mechanisms:
-
Phosphorylation and Degradation of Cyclin D1: DYRK1A phosphorylates Cyclin D1 at threonine 286, signaling its proteasomal degradation.[3][9] Cyclin D1 is a critical protein for G1 phase progression.
-
Phosphorylation and Degradation of Cyclin D3: In lymphoid cells, DYRK1A phosphorylates Cyclin D3 at threonine 283, leading to its degradation and cell cycle exit.[10]
-
Stabilization of p27Kip1: DYRK1A phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at serine 10, which leads to its stabilization.[3] p27Kip1 is a negative regulator of the cell cycle.
-
Regulation of the DREAM Complex: DYRK1A can phosphorylate LIN52, a component of the DREAM complex, which represses E2F target genes required for S-phase entry.[10]
This compound-Mediated Re-entry into the Cell Cycle
By inhibiting DYRK1A, this compound disrupts these negative regulatory mechanisms, leading to:
-
Increased Cyclin D1 Levels: Inhibition of DYRK1A prevents the phosphorylation and degradation of Cyclin D1, leading to its accumulation and promoting the G1/S phase transition.[1]
-
Cell Proliferation: The overall effect is a shift from quiescence to active cell division, which has been observed in various cell types, most notably in pancreatic β-cells.[1][4][5]
The DYRK1A-NFAT Signaling Pathway
The pro-proliferative effects of DYRK1A inhibition are also linked to the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway. While the precise interplay is still under investigation, it is suggested that DYRK1A may negatively regulate NFAT signaling. By inhibiting DYRK1A, this compound may lead to the activation of NFAT, a transcription factor that promotes the expression of genes involved in cell cycle progression. However, some studies suggest that DYRK1A inhibitors may also act through NFAT-independent pathways.[4]
Caption: this compound inhibits DYRK1A, preventing Cyclin D1 degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (µM) | Reference |
| DYRK1A | Biochemical Assay | 0.0062 | [1][2] |
| GSK3β | Biochemical Assay | >50 | [1][2] |
Table 2: In Vivo Effects of this compound in RIP-DTA Mice
| Dosage (mg/kg, p.o.) | Effect | Reference |
| 3, 10, 30 | Significant improvement in glucose disposal capacity | [1][2] |
| 3, 10, 30 | Increased insulin (B600854) secretion | [1][2] |
| 30 (once daily for 5 days) | Increased Cyclin D1 levels and cell proliferation (Ki67) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cell cycle regulation.
Cell Culture and Treatment
-
Cell Lines: Use relevant cell lines such as INS-1E (rat insulinoma), MIN6 (mouse insulinoma), or primary pancreatic islets. For cancer-related studies, cell lines like U87MG (glioblastoma) can be utilized.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent like DMSO to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Synchronization (Optional): To synchronize the cells, starve them in a serum-free medium for 24 hours. Then, add a serum-containing medium to release them into the cell cycle.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the cell pellet in cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells to pellet them and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Cell Proliferation Assay (Dye Dilution Assay)
This method measures cell proliferation by tracking the dilution of a fluorescent dye with each cell division.
-
Cell Labeling:
-
Resuspend cells in pre-warmed PBS.
-
Add a cell-tracking dye (e.g., CellTrace™ Violet or CFSE) at the recommended concentration.
-
Incubate for the specified time at 37°C, protected from light.
-
Stop the staining by adding an equal volume of culture medium with FBS.
-
-
Cell Seeding and Treatment: Seed the labeled cells into culture plates and treat them with this compound or vehicle control.
-
Time-Course Analysis: Harvest cells at different time points (e.g., 0, 24, 48, 72 hours) after treatment.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. With each cell division, the fluorescence intensity will be halved.
-
Data Analysis: Use modeling software to analyze the dye dilution profiles and calculate proliferation metrics such as the percentage of divided cells and the division index.
Applications and Future Directions
This compound's ability to promote cell proliferation through the selective inhibition of DYRK1A opens up several avenues for research and therapeutic development.
-
Type 1 Diabetes: The primary application of this compound is in stimulating the proliferation of pancreatic β-cells to restore β-cell mass and function in individuals with type 1 diabetes.[3][4][5][6]
-
Neurodegenerative Diseases: DYRK1A is implicated in the pathophysiology of neurodegenerative conditions like Alzheimer's disease. The effects of this compound in neuronal contexts warrant further investigation.
-
Cancer Research: The role of DYRK1A in cancer is context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types.[7] this compound can be a valuable tool to probe the function of DYRK1A in various cancers, such as glioblastoma and leukemia.[4]
-
Cardiac Repair: Recent studies have shown that DYRK1A inhibition can promote cardiomyocyte cell cycle activation, suggesting a potential role for compounds like this compound in cardiac repair after myocardial infarction.[8]
Conclusion
This compound is a highly potent and selective inhibitor of DYRK1A that effectively promotes cell cycle progression by preventing the degradation of key cell cycle regulators like Cyclin D1. Its demonstrated efficacy in promoting pancreatic β-cell proliferation in preclinical models highlights its potential as a therapeutic agent for type 1 diabetes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of this compound and other DYRK1A inhibitors. Further research is needed to fully elucidate the downstream signaling pathways and to evaluate the long-term safety and efficacy of this promising compound in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DYRK1A, via histone modification, promotes cardiomyocyte cell cycle activation and cardiac repair after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
GNF2133: A Potent and Selective DYRK1A Inhibitor for Beta-Cell Regeneration
DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research purposes only. GNF2133 is an investigational compound and is not approved for human use.
Introduction
The loss of functional insulin-producing pancreatic beta-cells is a central cause of both type 1 and type 2 diabetes.[1] A therapeutic strategy aimed at regenerating these cells holds the promise of a disease-modifying treatment, moving beyond mere glycemic control.[1][2] While adult human beta-cells have a very limited capacity for replication, recent research has identified the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as a promising strategy to induce beta-cell proliferation.[3][4]
This compound is a novel, potent, and selective 6-azaindole (B1212597) derivative that functions as an orally active DYRK1A inhibitor.[5][6][7] Discovered through the optimization of a screening hit, this compound has demonstrated the ability to stimulate the proliferation of both rodent and human primary beta-cells in vitro and has shown efficacy in preclinical models of diabetes in vivo.[5][8] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, offering a resource for researchers investigating beta-cell regenerative therapies.
Mechanism of Action
This compound exerts its pro-proliferative effects on beta-cells through the selective inhibition of the DYRK1A kinase. DYRK1A is a negative regulator of the cell cycle, helping to maintain cells in a quiescent state.[4] By inhibiting DYRK1A, this compound effectively releases this "brake" on the cell cycle. This inhibition is believed to allow for the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Activated NFAT can then translocate to the nucleus and induce the expression of downstream targets, such as the proto-oncogene c-Myc, which plays a critical role in promoting cell cycle progression and proliferation. This targeted mechanism offers a direct pathway to stimulating the replication of residual beta-cells.
Quantitative Data Summary
This compound has been characterized by its high potency and selectivity for DYRK1A, as well as its favorable pharmacokinetic properties in animal models.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Selectivity vs. GSK3β | Reference |
| DYRK1A | 0.0062 | >8000-fold | [3] |
| GSK3β | >50 | - | [3] |
Table 2: In Vivo Pharmacokinetics in CD-1 Mice
| Parameter | Value | Dosing | Reference |
| Administration | Oral (p.o.) | 30 mg/kg | [3] |
| Oral Bioavailability | 22.3% | 30 mg/kg | [3] |
Table 3: Preclinical Efficacy in RIP-DTA Mice
| Dosing (p.o.) | Duration | Key Outcomes | Reference |
| 3, 10, 30 mg/kg | 5 days (once daily) | Dose-dependent improvement in glucose disposal, increased insulin (B600854) secretion. | [3][5] |
| 30 mg/kg | 5 days (once daily) | Increased levels of proliferation marker Ki67 and Cyclin D1. | [3] |
Experimental Protocols
The following sections detail the generalized methodologies used in the preclinical evaluation of this compound.
Protocol 1: In Vitro Beta-Cell Proliferation Assay
-
Cell Culture: Isolate primary pancreatic islets from either human donors or rats (e.g., Wistar) using collagenase digestion. Culture the islets in a suitable medium (e.g., RPMI-1640) supplemented with serum and antibiotics.
-
Compound Treatment: Disperse the islets into clusters and plate them. Treat the islet cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Proliferation Assessment: After a defined incubation period (e.g., 72 hours), add a proliferation marker such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or Bromodeoxyuridine (BrdU) to the culture medium for the final hours of incubation.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells. Use primary antibodies against insulin to identify beta-cells and a secondary antibody for visualization. Use a click-chemistry-based detection method for EdU or an anti-BrdU antibody. Co-stain with a nuclear marker like DAPI.
-
Quantification: Acquire images using fluorescence microscopy. Quantify the percentage of proliferating beta-cells by dividing the number of double-positive (Insulin+ and EdU+/BrdU+) cells by the total number of insulin-positive cells.
Protocol 2: In Vivo Efficacy in a Beta-Cell Ablation Model
This protocol utilizes the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model, where beta-cells are progressively destroyed, mimicking type 1 diabetes.
-
Animal Model: Use RIP-DTA mice that have developed hyperglycemia (e.g., blood glucose > 250 mg/dL).
-
Compound Formulation: Prepare this compound for oral gavage. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dosing Regimen: Randomize mice into vehicle control and treatment groups. Administer this compound or vehicle once daily via oral gavage at specified doses (e.g., 3, 10, 30 mg/kg) for a set period (e.g., 5 days).[3]
-
Efficacy Endpoints:
-
Glucose Homeostasis: Perform a glucose-potentiated arginine-induced insulin secretion (GPAIS) test.[5][6][7] This involves a glucose challenge followed by an arginine challenge to measure the insulin secretory response.
-
Histology: At the end of the study, harvest pancreata. Perform immunohistochemical staining for insulin and proliferation markers (e.g., Ki67) to assess changes in beta-cell mass and replication.
-
-
Data Analysis: Analyze blood glucose levels, plasma insulin concentrations, and quantification of beta-cell area and proliferation from pancreatic sections.
Challenges and Future Directions
While this compound and other DYRK1A inhibitors represent a significant advancement, several challenges must be addressed for clinical translation.[3] One key concern is the potential for off-target effects. Administration of this compound in rat models reportedly induced cellular proliferation in non-pancreatic tissues, including the liver, heart, and kidney.[7] This highlights the need for strategies to enhance pancreas-specific delivery or to develop next-generation inhibitors with an even higher therapeutic index.
Furthermore, while other DYRK1A inhibitors like harmine (B1663883) are being investigated in early-stage clinical trials for safety, there is currently no public information available regarding the clinical trial status of this compound. Future research will likely focus on combination therapies, as DYRK1A inhibitors have shown synergistic effects on beta-cell proliferation when combined with agents like TGFβ inhibitors or GLP-1 receptor agonists.[3] Continued optimization of potency, selectivity, and safety will be crucial for realizing the therapeutic potential of this promising class of molecules for the treatment of diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diabetesresearchconnection.org [diabetesresearchconnection.org]
- 8. Frontiers | A novel dual DYRK1A/B inhibitor for the treatment of type 1 diabetes [frontiersin.org]
Methodological & Application
GNF2133 In Vitro Assay Protocols: A Guide for Researchers
Application Note & Protocol | Version 1.0 | For Research Use Only
Introduction
GNF2133 is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] Its primary mechanism of action involves the inhibition of DYRK1A, a key regulator of cell proliferation and other cellular processes. By inhibiting DYRK1A, this compound promotes the proliferation of pancreatic β-cells, making it a valuable research tool for studying β-cell regeneration and a potential therapeutic candidate for type 1 diabetes.[1][3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its downstream substrates. This inhibition leads to the activation of signaling pathways that promote cell cycle progression and proliferation, particularly in pancreatic β-cells.
Caption: this compound inhibits DYRK1A, preventing substrate phosphorylation and promoting β-cell proliferation.
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of this compound from various studies.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| DYRK1A IC50 | 0.0062 µM (6.2 nM) | Biochemical kinase assay | [1][2] |
| GSK3β IC50 | >50 µM | Biochemical kinase assay | [1][2] |
| Pancreatic β-cell Proliferation EC50 | 0.4 µM | Rat primary β-cells, EdU incorporation assay | [1] |
Experimental Protocols
DYRK1A Biochemical Kinase Assay
This protocol describes how to determine the in vitro inhibitory activity of this compound against DYRK1A using a radiometric or ELISA-based assay.
Workflow:
Caption: Workflow for the in vitro DYRK1A kinase inhibition assay.
Materials:
-
Recombinant human DYRK1A enzyme
-
This compound
-
DYRKtide peptide substrate (or other suitable substrate)
-
ATP ([γ-³²P]ATP for radiometric assay)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well plates
-
For Radiometric Assay: P81 phosphocellulose paper, 0.75% phosphoric acid, scintillation counter
-
For ELISA-based Assay: Coated plates, phospho-specific antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 10 mM, followed by 1:3 or 1:10 serial dilutions. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add kinase reaction buffer to each well of a 96-well plate.
-
Add the this compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the DYRK1A enzyme to all wells except the no-enzyme control.
-
Add the DYRKtide substrate.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (and [γ-³²P]ATP for radiometric assay) to all wells. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Radiometric Assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
ELISA-based Assay:
-
Stop the reaction by washing the wells.
-
Add a phospho-specific primary antibody against the phosphorylated substrate and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Wash the wells and add TMB substrate.
-
Stop the color development with a stop solution and read the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pancreatic β-Cell Proliferation Assay (EdU Incorporation)
This protocol describes how to measure the effect of this compound on the proliferation of pancreatic β-cells (e.g., MIN6 cell line or primary islets) using the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay.
Workflow:
Caption: Workflow for the β-cell proliferation EdU incorporation assay.
Materials:
-
Pancreatic β-cells (e.g., MIN6 cell line or isolated primary islets)
-
Cell culture medium and supplements
-
This compound
-
EdU (5-ethynyl-2´-deoxyuridine)
-
Click-iT™ EdU Cell Proliferation Kit (or individual components: fluorescently-labeled azide, copper(II) sulfate, reducing agent)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
96-well imaging plates or chamber slides
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
MIN6 Cells: Seed MIN6 cells in a 96-well imaging plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Primary Islets: Isolate islets from pancreata. Culture islets in suspension for 24-48 hours to recover. Disperse islets into single cells and seed on coated chamber slides or plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is from 0.01 µM to 10 µM.
-
Replace the medium in the wells with the medium containing the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for 48 to 96 hours.
-
-
EdU Labeling:
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for 2-4 hours at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS containing 3% BSA.
-
-
EdU Detection (Click Reaction):
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide, copper(II) sulfate, and a reducing agent.
-
Remove the wash buffer and add the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 15-30 minutes.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of EdU-positive nuclei and the total number of nuclei (from the counterstain).
-
Calculate the percentage of proliferating cells (EdU-positive cells / total cells) for each this compound concentration.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents and kits. All work should be performed in accordance with institutional safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
GNF2133 Dosing for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 is a potent, selective, and orally active inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Inhibition of DYRK1A has been shown to promote pancreatic β-cell proliferation, offering a potential therapeutic strategy for type 1 diabetes.[3][4][5][6] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, with a focus on dosing, vehicle formulation, and relevant experimental procedures.
Mechanism of Action
This compound functions by selectively inhibiting the kinase activity of DYRK1A.[1][2] This inhibition leads to the proliferation of both rodent and human β-cells, thereby increasing β-cell mass.[3][4][5][6] An expanded β-cell population can enhance insulin (B600854) secretion and improve glucose disposal, addressing the underlying cause of hyperglycemia in certain diabetes models.[1][3]
References
- 1. 6-Azaindole derivative this compound as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
GNF2133: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GNF2133, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in preclinical animal studies. This compound has emerged as a promising agent for inducing pancreatic β-cell proliferation, offering potential therapeutic avenues for type 1 diabetes.[1][2][3][4]
Physicochemical Properties and Solubility
This compound is an orally active, small molecule with the molecular formula C24H30N6O2 and a molecular weight of 434.53 g/mol .[5] Understanding its solubility is critical for preparing appropriate formulations for both in vitro and in vivo studies.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 4 mg/mL (≥ 9.21 mM) | Requires sonication and warming to 60°C for complete dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6] |
Vehicle Formulations for Animal Studies
The selection of an appropriate vehicle is paramount for ensuring the bioavailability and efficacy of this compound in animal models. Several vehicle formulations have been reported to successfully deliver this compound for oral administration.
Table 2: Recommended Vehicle Formulations for this compound in Animal Studies
| Formulation | Composition (v/v) | Achievable Concentration | Reference |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.30 mM) | |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.30 mM) | |
| Vehicle 3 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.30 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
-
Heating block or water bath set to 60°C
Procedure:
-
Prepare the Vehicle: In a sterile tube, prepare the desired volume of Vehicle 1 by combining the components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the DMSO portion of the vehicle. For example, to prepare a 1 mg/mL final solution, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Aid Dissolution: To ensure complete dissolution in DMSO, warm the solution to 60°C and sonicate. Visually inspect for any remaining particulate matter.
-
Combine Components: Add the PEG300, Tween-80, and Saline to the this compound/DMSO solution in a stepwise manner, vortexing thoroughly after each addition.
-
Final Formulation: The final solution should be clear. If precipitation occurs, gentle warming and sonication can be used to redissolve the compound. It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Type 1 Diabetes
This protocol outlines a general procedure for evaluating the efficacy of this compound in the Rat Insulin (B600854) Promoter-Diphtheria Toxin A (RIP-DTA) mouse model, a model characterized by progressive β-cell loss.[1][2][3]
Animal Model:
-
RIP-DTA mice.
Dosing Regimen:
-
Dose: Administer this compound orally at doses ranging from 3 to 30 mg/kg.[5]
-
Frequency: Once daily.
-
Duration: 5 consecutive days.[5]
Experimental Workflow:
Efficacy Assessment:
-
Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge: This challenge is performed to assess β-cell function and insulin secretion capacity.[1][2][3]
-
Immunohistochemistry: At the end of the study, pancreas tissue should be collected and stained for markers of cell proliferation (e.g., Ki67) and insulin to evaluate β-cell mass and proliferation.[5]
Signaling Pathway of this compound Action
This compound exerts its pro-proliferative effects on pancreatic β-cells by inhibiting DYRK1A. DYRK1A normally phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their exclusion from the nucleus and thereby suppressing the transcription of genes involved in cell cycle progression. By inhibiting DYRK1A, this compound allows for the dephosphorylation and nuclear translocation of NFAT, promoting the expression of pro-proliferative genes like Cyclin D1.[7][8][9]
Disclaimer: These application notes and protocols are intended for research purposes only and are based on currently available scientific literature. Researchers should optimize these protocols for their specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors [mdpi.com]
- 9. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
GNF2133 Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of GNF2133, a potent and selective DYRK1A inhibitor, in rodent models for research purposes, particularly in the context of promoting pancreatic β-cell proliferation.
Overview and Mechanism of Action
This compound is an orally active small molecule that selectively inhibits Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By inhibiting DYRK1A, this compound prevents the phosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][4] This allows NFAT to translocate to the nucleus, where it promotes the transcription of genes involved in cell cycle progression and, consequently, stimulates the proliferation of pancreatic β-cells.[3][5] This mechanism of action makes this compound a promising candidate for therapeutic interventions in diseases characterized by β-cell loss, such as type 1 diabetes.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rodent models based on available literature.
Table 1: In Vivo Efficacy and Dosage in Mice
| Animal Model | Dosage (mg/kg) | Administration Route | Frequency | Key Findings |
| RIP-DTA Mice | 3, 10, 30 | Oral (p.o.) | Once daily | Significantly improved glucose disposal and increased insulin (B600854) secretion.[2] |
| CD-1 Mice | 30 | Oral (p.o.) | Once daily for 5 days | Demonstrated in vivo β-cell proliferation.[2] |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice (30 mg/kg, p.o.)
| Parameter | Value | Unit |
| Cmax | 1675 | nM |
| Tmax | 3.0 | h |
| AUC | 10974 | h·nM |
| t1/2 | 3.4 | h |
| Oral Bioavailability (F%) | 22.3 | % |
Data sourced from MedchemExpress.[2]
Table 3: Vehicle Formulations for this compound Administration
| Rodent Model | Administration Route | Vehicle Composition |
| Wistar Han Rat | Oral (p.o.) | 0.5% methylcellulose (B11928114) + Tween-80 |
| General Rodent | Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| General Rodent | Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 90% Corn oil |
| General Rodent | Oral (p.o.) / Intraperitoneal (i.p.) | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Vehicle formulations are based on recommendations from MedchemExpress.[2] Researchers should validate the suitability of a chosen vehicle for their specific experimental setup.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rodent models. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO, for example, at a concentration of 10 mg/mL.
-
To prepare, weigh the required amount of this compound powder and add the corresponding volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Oral Gavage Administration Protocol
Materials:
-
This compound working solution
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Preparation of Working Solution:
-
Based on the desired final concentration and vehicle, dilute the this compound stock solution. For example, to prepare a 1 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Take 100 µL of a 10 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
-
Dosing:
-
Weigh the animal to determine the correct volume of this compound solution to administer based on the target dosage (e.g., in mg/kg).
-
Gently restrain the rodent.
-
Measure the appropriate length of the gavage needle from the corner of the animal's mouth to the last rib to avoid stomach perforation.
-
Insert the gavage needle gently into the esophagus and administer the solution slowly.
-
Monitor the animal for any signs of distress after administration.
-
Intraperitoneal (IP) Injection Protocol
While oral administration is the primary route for this compound, IP injection can be used as an alternative.[6]
Materials:
-
This compound working solution
-
Sterile syringes (1 mL) with appropriate needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Protocol:
-
Preparation of Working Solution: Prepare the this compound working solution as described in the oral gavage protocol, ensuring sterility.
-
Dosing:
-
Weigh the animal to calculate the required injection volume.
-
Restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the solution slowly.
-
Withdraw the needle and monitor the animal.
-
Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound inhibits DYRK1A, leading to NFAT activation and β-cell proliferation.
Experimental Workflow for In Vivo this compound Administration
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF2133 Application Notes and Protocols for Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 is a potent and selective, orally active inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a crucial regulator of cell quiescence, and its inhibition has been shown to promote the proliferation of specific cell types, making this compound a valuable tool for research in regenerative medicine and oncology.[3][4] These application notes provide detailed protocols for studying the effects of this compound on responsive cell lines, including pancreatic β-cells, KMT2A-rearranged (KMT2A-R) acute lymphoblastic leukemia (ALL) cells, and head and neck squamous cell carcinoma (HNSCC) cells.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of DYRK1A kinase activity.[1][2] In pancreatic β-cells, DYRK1A phosphorylates and inactivates transcription factors of the nuclear factor of activated T-cells (NFAT) family, thereby suppressing genes essential for cell cycle progression.[3][4] this compound-mediated inhibition of DYRK1A leads to the activation of the Calcineurin/NFAT signaling pathway, promoting β-cell proliferation.[3] Furthermore, DYRK1A inhibition by this compound disrupts the formation of the repressive DREAM (DP, RB-like, E2F4, and MuvB) complex, which normally maintains cellular quiescence.[5][6][7] This disruption allows for the expression of pro-proliferative genes. In the context of KMT2A-R ALL, DYRK1A has been identified as a critical regulator of ERK signaling, and its inhibition can render these cells sensitive to other therapeutic agents.[8]
Responsive Cell Lines and Quantitative Data
This compound has demonstrated activity in a variety of cell lines. The following table summarizes the available quantitative data for this compound's efficacy.
| Cell Line/Target | Assay Type | Parameter | Value | Reference |
| DYRK1A | Biochemical Assay | IC50 | 0.0062 µM | [1] |
| GSK3β | Biochemical Assay | IC50 | >50 µM | [1] |
| Human Pancreatic β-cells | EdU Incorporation Assay | EC50 (Proliferation) | 0.21 µM | [1] |
| Rat Pancreatic β-cells | EdU Incorporation Assay | EC50 (Proliferation) | 0.4 µM | [1] |
| KMT2A-R ALL (HB11;19) | Phosphoproteomics | Treatment Concentration | 5 µM | [2] |
| HNSCC (CAL27) | Cell Viability Assay | IC50 | Not specified for this compound | [1] |
| HNSCC (FaDu) | Cell Viability Assay | IC50 | Not specified for this compound | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits DYRK1A, leading to β-cell proliferation.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound effects.
Experimental Protocols
Pancreatic β-Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of pancreatic β-cell lines (e.g., INS-1E, MIN6) or primary human islets.
Materials:
-
This compound (solubilized in DMSO)
-
Pancreatic β-cell line (e.g., INS-1E, MIN6) or dispersed human islet cells
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol)[4]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed pancreatic β-cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC50 value from the dose-response curve.
KMT2A-R ALL Cell Viability Assay
This protocol is for evaluating the effect of this compound on the viability of KMT2A-rearranged acute lymphoblastic leukemia cell lines.
Materials:
-
This compound (solubilized in DMSO)
-
KMT2A-R ALL cell line (e.g., HB11;19)
-
Complete culture medium (e.g., RPMI-1640 with 20% fetal calf serum)[9]
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed KMT2A-R ALL cells in a 96-well plate at a suitable density (e.g., 1x10^4 cells/well).
-
Treatment: Add varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence values to the vehicle control and determine the IC50 value.
HNSCC Cell Apoptosis Assay
This protocol is for assessing this compound-induced apoptosis in head and neck squamous cell carcinoma cell lines (e.g., CAL27, FaDu).
Materials:
-
This compound (solubilized in DMSO)
-
HNSCC cell lines (CAL27, FaDu)
-
Complete culture medium (e.g., EMEM with 10% FBS for FaDu, or DMEM for CAL27)[10][11]
-
6-well plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed CAL27 or FaDu cells in 6-well plates and allow them to adhere.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Detach the cells using a gentle cell dissociation reagent and collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the this compound-treated groups to the vehicle control.
Western Blot Analysis of DYRK1A Signaling
This protocol is for detecting changes in the phosphorylation status and expression levels of proteins in the DYRK1A signaling pathway.
Materials:
-
This compound (solubilized in DMSO)
-
Responsive cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-phospho-NFAT, anti-p130, anti-LIN52, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels or phosphorylation status between treated and control samples.
Conclusion
This compound is a valuable research tool for investigating the role of DYRK1A in cell proliferation and other cellular processes. The protocols provided here offer a framework for studying its effects on pancreatic β-cells, KMT2A-R ALL, and HNSCC cell lines. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Further investigation into the downstream targets and broader effects of this compound will continue to elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Generation of insulin-producing pancreatic β cells from multiple human stem cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JCI - Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells [jci.org]
- 6. Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A protein kinase promotes quiescence and senescence through DREAM complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ash.confex.com [ash.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. FaDu Cells [cytion.com]
- 11. Two new human tumor cell lines derived from squamous cell carcinomas of the tongue: establishment, characterization and response to cytotoxic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Beta-Cell Proliferation Following GNF2133 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is characterized by a functional decline or absolute loss of insulin-producing pancreatic beta-cells.[1][2][3][4][5] A promising therapeutic strategy for both type 1 and type 2 diabetes is the regeneration of beta-cell mass through the induction of proliferation.[1][2][6] GNF2133, a potent and selective 6-azaindole (B1212597) derivative, has been identified as an inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2][7] Inhibition of DYRK1A has been shown to promote the proliferation of both rodent and human beta-cells, offering a potential avenue for restoring beta-cell mass and function.[1][2][3][7][8]
These application notes provide detailed protocols for treating pancreatic islets with this compound and subsequently quantifying beta-cell proliferation using established cellular and molecular techniques. The included methodologies and data presentation guidelines are intended to assist researchers in accurately assessing the pro-proliferative effects of this compound and similar compounds.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its pro-proliferative effect on beta-cells by inhibiting DYRK1A.[2][3][4] DYRK1A is a kinase that plays a crucial role in maintaining beta-cell quiescence. One of its key functions is to phosphorylate the Nuclear Factor of Activated T-cells (NFAT) transcription factors, which promotes their nuclear export and subsequent inactivation.[5][8] By inhibiting DYRK1A, this compound prevents this phosphorylation, leading to the nuclear accumulation of NFAT.[5] In the nucleus, NFAT can activate the transcription of genes that promote cell cycle entry and progression, ultimately leading to beta-cell proliferation.[9]
Another critical mechanism involves the DREAM complex, a transcriptional repressor that enforces cellular quiescence. DYRK1A activity is required for the assembly of the repressive DREAM complex. Inhibition of DYRK1A, therefore, disrupts the DREAM complex, allowing for the formation of the pro-proliferative MMB complex and subsequent cell cycle progression.[9]
Caption: this compound signaling pathway in pancreatic beta-cells.
Data Presentation
Quantitative data from beta-cell proliferation assays should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Beta-Cell Proliferation (Example Data)
| Treatment Group | Concentration (µM) | % EdU+ Insulin (B600854)+ Cells (Mean ± SD) | % Ki67+ Insulin+ Cells (Mean ± SD) | Fold Change vs. Vehicle (EdU) | Fold Change vs. Vehicle (Ki67) |
| Vehicle (DMSO) | - | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.0 | 1.0 |
| This compound | 1 | 4.8 ± 0.9 | 5.5 ± 1.1 | 4.0 | 3.7 |
| This compound | 5 | 8.5 ± 1.5 | 9.2 ± 1.8 | 7.1 | 6.1 |
| This compound | 10 | 12.3 ± 2.1 | 13.1 ± 2.5 | 10.3 | 8.7 |
| Positive Control (e.g., Harmine) | 10 | 10.5 ± 1.9 | 11.2 ± 2.2 | 8.8 | 7.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the treatment of pancreatic islets with this compound and the subsequent assessment of beta-cell proliferation.
Protocol 1: Pancreatic Islet Culture and this compound Treatment
This protocol describes the initial steps of isolating and culturing pancreatic islets before treatment with this compound.
Materials:
-
Isolated rodent or human pancreatic islets
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Harmine)
-
Incubator (37°C, 5% CO2)
-
Culture plates (e.g., 24-well or 96-well plates)
Procedure:
-
Culture isolated pancreatic islets in RPMI-1640 medium overnight in a 37°C, 5% CO2 incubator to allow for recovery.
-
The following day, replace the medium with fresh RPMI-1640 containing the desired concentrations of this compound, vehicle (DMSO), or a positive control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the islets for the desired treatment duration (e.g., 48-72 hours).
-
Proceed with one of the proliferation assessment protocols below.
Protocol 2: Measurement of Beta-Cell Proliferation by EdU Incorporation and Flow Cytometry
This protocol utilizes the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, into newly synthesized DNA, followed by flow cytometric analysis.[10][11]
Materials:
-
This compound-treated islets
-
EdU (Click-iT™ EdU Flow Cytometry Assay Kit or similar)
-
Accutase solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Anti-insulin antibody (conjugated to a fluorophore, e.g., FITC or APC)
-
Flow cytometer
Procedure:
-
Add EdU to the islet culture medium at a final concentration of 10 µM for the last 24 hours of the this compound treatment period.
-
Harvest the islets and wash them twice with ice-cold PBS.
-
Dissociate the islets into single cells by incubating with Accutase at 37°C for 5-10 minutes with gentle pipetting.[10]
-
Neutralize the Accutase with culture medium and centrifuge the cells.
-
Wash the single-cell suspension with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the EdU assay kit.
-
Perform the "click" reaction to label the incorporated EdU with a fluorescent azide.
-
Stain for insulin by incubating the cells with a fluorescently labeled anti-insulin antibody.
-
Wash the cells and resuspend them in flow cytometry buffer.
-
Analyze the cells using a flow cytometer. Beta-cell proliferation is determined by gating on the insulin-positive cell population and then quantifying the percentage of cells that are also EdU-positive.[10][11]
Caption: Experimental workflow for EdU incorporation assay.
Protocol 3: Measurement of Beta-Cell Proliferation by Ki67 Immunohistochemistry
This protocol uses the proliferation marker Ki67, a nuclear protein expressed in actively dividing cells, to identify proliferating beta-cells within intact islets.[12][13][14]
Materials:
-
This compound-treated islets
-
Paraffin (B1166041) or cryosectioning equipment
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Primary antibodies: anti-Ki67 and anti-insulin (from different species)
-
Secondary antibodies: fluorescently labeled anti-species antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Harvest the treated islets and fix them in 4% paraformaldehyde.
-
Embed the islets in paraffin or a cryo-embedding medium.
-
Section the embedded islets (e.g., 5 µm sections) and mount them on microscope slides.
-
Deparaffinize and rehydrate the sections if using paraffin embedding.
-
Perform antigen retrieval by heating the slides in a retrieval solution.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the sections with primary antibodies against Ki67 and insulin overnight at 4°C.
-
Wash the slides and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Image the slides using a fluorescence microscope.
-
Quantify beta-cell proliferation by counting the number of Ki67-positive nuclei within the insulin-positive cells and expressing this as a percentage of the total number of insulin-positive cells.[13][14]
Caption: Experimental workflow for Ki67 immunohistochemistry.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the pro-proliferative effects of this compound on pancreatic beta-cells. By employing these standardized methods, researchers can generate robust and reproducible data to advance the development of novel therapies for diabetes aimed at restoring functional beta-cell mass.
References
- 1. 6-Azaindole derivative this compound as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells [jci.org]
- 10. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 11. Measurement of pancreatic islet beta-cell proliferation by flow cytometry â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 12. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gubra.dk [gubra.dk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for GNF2133 in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 is a potent, selective, and orally active inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It has emerged as a promising small molecule for the study of diabetes, particularly Type 1, due to its ability to induce pancreatic β-cell proliferation and enhance insulin (B600854) secretion.[1][3][4][5][6] Deficiency or dysfunction of β-cells leads to insufficient insulin production, resulting in hyperglycemia, the hallmark of diabetes.[3][4][5][6] this compound offers a potential therapeutic strategy by promoting the regeneration of β-cell mass.[3][4] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo diabetes models.
Mechanism of Action
This compound exerts its pro-proliferative effects on β-cells primarily through the inhibition of DYRK1A.[1][3][4] DYRK1A is a constitutively active kinase that negatively regulates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[3][7] By phosphorylating NFAT, DYRK1A prevents its translocation to the nucleus, thereby suppressing the transcription of genes essential for cell cycle progression.[3][7] Inhibition of DYRK1A by this compound allows for the activation of the Calcineurin/NFAT signaling pathway, leading to NFAT nuclear translocation and subsequent induction of β-cell proliferation.[3]
References
- 1. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Analytical Methods for the Detection of GNF2133 in Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] This small molecule has garnered significant interest in the field of diabetes research due to its ability to promote the proliferation of pancreatic β-cells, offering a potential therapeutic avenue for type 1 diabetes.[1] As the development of this compound and similar DYRK1A inhibitors progresses, robust and reliable analytical methods for the quantification of this compound in various biological matrices, including tissue, are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides detailed application notes and protocols for the analytical detection of this compound in tissue samples, primarily focusing on pancreatic tissue given its therapeutic target. The methodologies described are based on established principles of bioanalysis for small molecules and are intended to serve as a comprehensive guide for researchers.
This compound Mechanism of Action in Pancreatic β-Cells
This compound exerts its pro-proliferative effect on pancreatic β-cells by inhibiting DYRK1A. DYRK1A is a constitutively active kinase that plays a key role in maintaining the quiescent state of these cells. Inhibition of DYRK1A by this compound initiates a signaling cascade that ultimately leads to cell cycle entry and β-cell replication. The primary pathways involved include the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors, modulation of the DREAM complex, and regulation of Cyclin D1.
Below is a diagram illustrating the proposed signaling pathway of this compound in promoting pancreatic β-cell proliferation.
Caption: this compound signaling pathway in pancreatic β-cells.
Analytical Method: Quantification of this compound in Pancreatic Tissue by LC-MS/MS
This section outlines a detailed protocol for the extraction and quantification of this compound from pancreatic tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed to be sensitive, specific, and reproducible.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Tissue homogenization tubes with beads (e.g., ceramic or stainless steel)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Tissue homogenizer (e.g., Bead beater)
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantification of this compound in tissue samples.
Caption: Experimental workflow for this compound analysis in tissue.
Detailed Experimental Protocol
3.1. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
3.2. Tissue Sample Preparation and Homogenization
-
Accurately weigh approximately 50-100 mg of frozen pancreatic tissue.
-
Place the tissue in a pre-filled homogenization tube containing ceramic or stainless steel beads.
-
Add 4 volumes of cold PBS (e.g., 400 µL of PBS for 100 mg of tissue).
-
Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained. Keep samples on ice during and after homogenization.
-
The resulting tissue homogenate can be used for the extraction procedure.
3.3. Extraction of this compound from Tissue Homogenate
-
Pipette 100 µL of the tissue homogenate into a microcentrifuge tube.
-
Spike with 10 µL of the IS working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins and extract this compound.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% FA: 10% ACN with 0.1% FA).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.4. LC-MS/MS Conditions
A reverse-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of this compound and IS standards. Hypothetical values are provided below. |
| This compound (Parent -> Fragment) | e.g., m/z 415.2 -> 289.1 |
| IS (Parent -> Fragment) | e.g., m/z 421.2 -> 295.1 (for a stable isotope-labeled IS) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | 500°C |
Note: The MRM transitions and collision energies must be optimized in the laboratory for the specific instrument being used.
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in pancreatic tissue. These values are representative and should be established during method validation.
| Parameter | Target Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | To be determined based on expected tissue concentrations | 1 - 1000 ng/g tissue |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 ng/g tissue |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy and Precision within ±20% | 1 ng/g tissue |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | 6.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LOQ) | -5.2% to 7.8% |
| Recovery (%) | Consistent, precise, and reproducible | 85% - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.8% |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the detection and quantification of this compound in tissue samples. The detailed LC-MS/MS methodology, when properly validated, will enable researchers to accurately measure this compound concentrations in preclinical studies, thereby facilitating a deeper understanding of its tissue distribution, efficacy, and safety profile. The elucidation of the DYRK1A signaling pathway provides a biological context for the mechanism of action of this compound and other inhibitors in this class.
References
GNF2133 Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4] Inhibition of DYRK1A has emerged as a promising therapeutic strategy for diabetes by promoting the proliferation of pancreatic β-cells, the primary source of insulin (B600854) secretion.[1][2][3][4][5] This document provides a detailed protocol for performing a glucose-stimulated insulin secretion (GSIS) assay to evaluate the effect of this compound on β-cell function. The GSIS assay is a fundamental tool for assessing the ability of pancreatic islets or insulin-producing cell lines to secrete insulin in response to glucose, a key hallmark of β-cell functionality.
The mechanism of action of DYRK1A inhibitors like this compound in promoting β-cell proliferation involves the regulation of Nuclear Factor of Activated T-cells (NFAT) transcription factors.[5] By inhibiting DYRK1A, these compounds prevent the phosphorylation and subsequent nuclear export of NFAT, allowing it to remain in the nucleus and promote the transcription of genes involved in cell cycle progression and proliferation.[5]
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effect of selective DYRK1A inhibitors on glucose-stimulated insulin secretion from isolated pancreatic islets. While specific GSIS data for this compound is not publicly available, the data presented from studies on other potent DYRK1A inhibitors, such as leucettines, serve as a strong proxy for the expected effects of this compound.
Table 1: Effect of DYRK1A Inhibitor (Leucettine L41) on Glucose-Stimulated Insulin Secretion in Isolated Mouse Islets [6]
| Treatment Group | Glucose Concentration | Mean Insulin Secretion (ng/mL) | Standard Error of the Mean (SEM) |
| Control (Untreated) | High Glucose (16.7 mM) | 1.79 | Not Reported |
| Leucettine L41 | High Glucose (16.7 mM) | 3.67 | Not Reported |
| Leucettine L92 | High Glucose (16.7 mM) | 3.04 | Not Reported |
| Harmine (Reference DYRK1A Inhibitor) | High Glucose (16.7 mM) | 5.26 | Not Reported |
Table 2: Fold-Increase in Insulin Secretion in Response to High Glucose with DYRK1A Inhibitor Treatment
| Treatment Group | Fold-Increase vs. Control (High Glucose) |
| Leucettine L41 | ~2.05 |
| Leucettine L92 | ~1.70 |
| Harmine | ~2.94 |
Note: The fold-increase is calculated based on the data presented in Table 1.
Experimental Protocols
This section provides a detailed methodology for a static Glucose-Stimulated Insulin Secretion (GSIS) assay adapted for the evaluation of this compound using isolated pancreatic islets.
Materials and Reagents
-
Isolated pancreatic islets (e.g., from mouse or human donors)
-
This compound (or other DYRK1A inhibitor)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with HEPES and 0.1% Bovine Serum Albumin (BSA). The buffer should be prepared with both low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Collagenase (for islet isolation)
-
Ficoll gradient (for islet purification)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Sterile, low-attachment culture plates
-
Insulin ELISA kit
-
Microplate reader
Experimental Workflow
The following diagram outlines the key steps in the GSIS assay for evaluating this compound.
Caption: Experimental workflow for the this compound GSIS assay.
Detailed Protocol
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from the chosen species (e.g., mouse) using a standard collagenase digestion method followed by purification using a Ficoll gradient.
-
Culture the isolated islets overnight in a sterile, low-attachment culture plate with appropriate culture medium at 37°C in a humidified incubator with 5% CO2 to allow for recovery.
-
-
Preparation of KRBH Solutions:
-
Prepare KRBH buffer and adjust the pH to 7.4.
-
Prepare two working solutions of KRBH: one with a low glucose concentration (2.8 mM) and another with a high glucose concentration (16.7 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create working dilutions in the low glucose KRBH. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.
-
-
GSIS Assay Procedure:
-
Pre-incubation: Hand-pick a consistent number of islets (e.g., 10-15 islets of similar size) per replicate and transfer them into tubes or wells of a culture plate. Pre-incubate the islets in low glucose (2.8 mM) KRBH for 1 hour at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
-
Basal Insulin Secretion (with Treatment): After the pre-incubation, carefully remove the supernatant and replace it with fresh low glucose (2.8 mM) KRBH containing either the vehicle control or the desired concentrations of this compound. Incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for the measurement of basal insulin secretion.
-
Glucose-Stimulated Insulin Secretion: Following the collection of the basal supernatant, add high glucose (16.7 mM) KRBH (without this compound, unless investigating acute effects during stimulation) to the same islets. Incubate for another hour at 37°C. After the incubation, collect the supernatant for the measurement of glucose-stimulated insulin secretion.
-
-
Insulin Quantification and Data Analysis:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
After collecting the supernatants, the islets can be lysed to determine the total protein or DNA content, which can be used to normalize the insulin secretion data.
-
Calculate the stimulation index (SI) by dividing the insulin concentration from the high glucose condition by the insulin concentration from the low glucose condition for each replicate.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in insulin secretion between the control and this compound-treated groups.
-
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound, as a DYRK1A inhibitor, promotes β-cell proliferation.
Caption: this compound signaling pathway in β-cell proliferation.
Conclusion
The protocol and information provided in this document offer a comprehensive guide for researchers and scientists to effectively utilize the GSIS assay to investigate the effects of this compound on pancreatic β-cell function. By understanding the experimental workflow and the underlying signaling pathway, drug development professionals can better evaluate the therapeutic potential of DYRK1A inhibitors like this compound for the treatment of diabetes. The provided representative data highlights the expected outcome of such experiments, demonstrating the potential of this class of compounds to enhance insulin secretion.
References
- 1. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets | PLOS One [journals.plos.org]
- 6. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF2133 Solubility: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with GNF2133 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a potential issue?
This compound is a potent and selective inhibitor of the DYRK1A kinase, being investigated for its therapeutic potential in conditions like type 1 diabetes.[1][2][3][4][5][6] Like many small molecule kinase inhibitors designed to interact with hydrophobic ATP-binding pockets, this compound is a lipophilic (hydrophobic) compound.[7] This inherent property often leads to poor solubility in aqueous solutions, which can cause the compound to precipitate, leading to inaccurate concentration in experiments and unreliable results.[8][9]
Q2: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[10] A stock concentration of 4 mg/mL in DMSO has been reported, which may require ultrasonication, warming, or heating to 60°C to fully dissolve.[10] It is critical to ensure the compound is fully dissolved before making further dilutions.
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What is happening and what should I do?
This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[7][8] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.
To resolve this, refer to the troubleshooting guide and experimental protocols below. Key strategies include lowering the final concentration, adjusting the buffer pH, and using a stepwise dilution method.[7][8]
Q4: How does pH affect the solubility of this compound?
The solubility of many small molecules can be highly dependent on pH.[7][8] Compounds with ionizable functional groups (weak acids or bases) will have their solubility altered by the pH of the buffer. For a weakly basic compound, for example, a lower pH (more acidic) buffer will protonate the molecule, increasing its polarity and enhancing its aqueous solubility.[7] Conversely, a higher pH will keep it in a less soluble, non-ionized form.[7] It is advisable to test the solubility of this compound in a range of buffer pH values if your experimental system permits.
Q5: What is the maximum recommended concentration of DMSO for in vitro experiments?
To avoid solvent-induced artifacts or toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less.[7] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
This compound Solubility Data
The following table summarizes the available solubility data for this compound. Due to limited public data, this table also serves as a template for recording your own experimental findings.
| Solvent/Vehicle System | Reported Solubility | Molar Concentration (approx.) | Notes |
| Organic Solvents | |||
| 100% DMSO | 4 mg/mL[10] | 9.2 mM | May require sonication and warming to 60°C to achieve.[10] |
| Aqueous & In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL[1] | ≥ 2.3 mM | Formulation for in vivo use; yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL[1] | ≥ 2.3 mM | Formulation for in vivo use; yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL[1] | ≥ 2.3 mM | Formulation for in vivo use.[1] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Data Not Available | - | Expected to be low. Kinetic solubility should be determined empirically. |
Visual Guides and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the phosphorylation of a substrate by the DYRK1A kinase.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Recommended workflow for diluting this compound from a DMSO stock into aqueous buffer.
Troubleshooting Precipitation Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Azaindole derivative this compound as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Immunomart [immunomart.com]
Technical Support Center: Optimizing GNF2133 Concentration for Beta-Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNF2133 to promote beta-cell proliferation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce beta-cell proliferation?
A1: this compound is a potent and selective small molecule inhibitor of the Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)[1][2]. In pancreatic beta-cells, DYRK1A acts as a negative regulator of proliferation, essentially keeping the cells in a quiescent state[3]. This compound works by inhibiting the kinase activity of DYRK1A. This inhibition disrupts the formation of the repressive DREAM complex and promotes the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT), a transcription factor that upregulates genes essential for cell cycle progression and proliferation[4][5][6].
Q2: What is the optimal concentration range for this compound in beta-cell proliferation assays?
A2: The optimal concentration of this compound can vary depending on the cell type (rodent vs. human) and specific experimental conditions. Based on available data, a good starting point for in vitro experiments is in the low micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Exceeding the optimal concentration can lead to decreased proliferation and potential off-target effects or cytotoxicity[1].
Q3: Can this compound be used in combination with other compounds to enhance beta-cell proliferation?
A3: Yes, studies have shown that combining DYRK1A inhibitors like this compound with other agents can have a synergistic effect on beta-cell proliferation. For instance, co-treatment with TGF-β signaling inhibitors has been demonstrated to significantly increase the rate of human beta-cell proliferation compared to treatment with a DYRK1A inhibitor alone[7].
Q4: What are the expected proliferation rates with this compound treatment?
A4: Treatment with DYRK1A inhibitors has been shown to induce proliferation in a significant percentage of beta-cells, which are typically quiescent. For example, aminopyrazine compounds, which also inhibit DYRK1A, induced EdU incorporation in 3-6% of dissociated adult primary human islet cells[5]. The exact percentage will depend on the this compound concentration, treatment duration, and the specific beta-cell source.
Q5: Is this compound effective in both rodent and human beta-cells?
A5: Yes, this compound has been shown to be effective at inducing proliferation in both rodent and human beta-cells in vitro[1][4].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no beta-cell proliferation observed. | Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit DYRK1A or too high, causing off-target effects or cytotoxicity. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell line. |
| Poor Cell Health: Beta-cells are sensitive and may not proliferate if they are stressed or unhealthy. | Ensure optimal cell culture conditions, including appropriate media, supplements, and passage number. Perform a cell viability assay (e.g., Trypan Blue) before starting the experiment. | |
| Short Incubation Time: The duration of this compound treatment may not be sufficient to induce a measurable proliferative response. | Increase the incubation time with this compound. A typical treatment duration for proliferation assays is 72-96 hours. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before seeding and use a cell counter for accurate plating. |
| Edge Effects in Multi-well Plates: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Observed cytotoxicity at higher concentrations. | Off-target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes, leading to cell death. | Use the lowest effective concentration determined from your dose-response curve. Consider using this compound in combination with other proliferation-enhancing compounds at lower concentrations. |
| Solvent Toxicity: If using a high concentration of a DMSO stock solution, the final DMSO concentration in the media may be toxic to the cells. | Ensure the final DMSO concentration in the culture media is below a non-toxic level (typically <0.5%). Prepare a vehicle control with the same DMSO concentration. | |
| Discrepancy between Ki67 and EdU proliferation data. | Different Phases of the Cell Cycle Measured: Ki67 is expressed throughout the active phases of the cell cycle (G1, S, G2, M), while EdU is incorporated only during the S phase (DNA synthesis). | This is an expected biological difference. Analyze both markers to get a comprehensive view of cell cycle progression. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Type | Value | Reference |
| IC50 (DYRK1A) | Human | Recombinant | 0.0062 µM | [2] |
| EC50 (Proliferation) | Rat | Primary Beta-Cells | 0.4 µM | [2] |
| EC50 (Proliferation) | Human | Primary Beta-Cells | 0.21 µM | [2] |
Table 2: Proliferation Rates with DYRK1A Inhibitors (Reference Data)
| Compound | Species | Proliferation Marker | Proliferation Rate | Reference |
| Aminopyrazines | Human | EdU | 3-6% | [5] |
| Harmine | Rat | - | ~8% | [8] |
| Harmine | Human | Ki67, BrdU | 1-3% | [8] |
| Harmine + TGF-β inhibitor | Human | Ki67 | 5-8% | [7] |
Experimental Protocols
Protocol 1: EdU Incorporation Assay for Beta-Cell Proliferation
This protocol outlines the steps for measuring DNA synthesis in beta-cells treated with this compound using a click chemistry-based EdU assay.
Materials:
-
Beta-cells (e.g., MIN6 cell line or primary islets)
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) solution
-
Cell culture medium and supplements
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Insulin (B600854) antibody for co-staining
-
Fluorescently labeled secondary antibody
Procedure:
-
Cell Seeding: Seed beta-cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 72 hours).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for sufficient incorporation (e.g., 2-24 hours) before harvesting.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes at room temperature.
-
-
Click Reaction:
-
Wash the cells with PBS.
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Immunostaining (Optional but Recommended):
-
Wash the cells with PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against insulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Nuclear Staining and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips or image the plate directly using a fluorescence microscope.
-
-
Analysis: Quantify the percentage of EdU-positive cells among the insulin-positive cell population.
Protocol 2: Ki67 Staining for Beta-Cell Proliferation
This protocol describes the detection of the proliferation marker Ki67 in beta-cells treated with this compound.
Materials:
-
Beta-cells treated with this compound (as in Protocol 1)
-
Fixation and Permeabilization buffers (as in Protocol 1)
-
Primary antibody against Ki67
-
Primary antibody against insulin
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Preparation and Treatment: Follow steps 1 and 2 from the EdU protocol.
-
Fixation and Permeabilization: Follow step 4 from the EdU protocol.
-
Immunostaining:
-
Block the cells with a suitable blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies against Ki67 and insulin (can be done simultaneously if antibodies are from different species) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
-
Nuclear Staining and Imaging: Follow step 7 from the EdU protocol.
-
Analysis: Quantify the percentage of Ki67-positive cells among the insulin-positive cell population.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for assessing its effect on beta-cell proliferation.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors [mdpi.com]
GNF2133 In Vivo Applications: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNF2133 in in vivo experiments. The information is intended for scientists and drug development professionals to anticipate and address potential issues related to off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound, with a focus on identifying and mitigating potential off-target effects.
Question 1: My in vivo study with this compound shows unexpected tissue enlargement in non-pancreatic organs. How can I confirm if this is an off-target effect of the compound?
Answer:
Unexplained tissue enlargement in organs such as the liver, heart, or kidneys may indicate off-target cellular proliferation induced by this compound. To investigate this, a systematic approach is recommended:
-
Histopathological Analysis:
-
Perform histological examination (e.g., H&E staining) of the affected organs to identify signs of hyperplasia (increased cell number) or hypertrophy (increased cell size).
-
Quantify cell proliferation using immunohistochemistry (IHC) for markers like Ki-67 or Proliferating Cell Nuclear Antigen (PCNA). Compare the proliferation indices between this compound-treated and vehicle-treated control groups.
-
-
Dose-Response Relationship:
-
Conduct a dose-ranging study to determine if the observed tissue enlargement is dependent on the this compound dose. A clear dose-response relationship would strengthen the evidence for a compound-related effect.
-
-
Time-Course Analysis:
-
Evaluate the onset and progression of the tissue enlargement over the duration of the treatment. This can help understand the kinetics of the off-target effect.
-
-
Control Compound:
-
If available, include a structurally related but inactive control compound in your study to rule out effects related to the chemical scaffold.
-
Question 2: How can I mitigate the observed off-target proliferation in non-pancreatic tissues during my in vivo experiments?
Answer:
Mitigating off-target effects of this compound in vivo requires careful experimental design and optimization. Consider the following strategies:
-
Dose Optimization: The primary approach is to identify the minimum effective dose that elicits the desired on-target effect (β-cell proliferation) with minimal off-target proliferation. A thorough dose-response study is crucial.
-
Alternative Dosing Regimens: Explore different dosing schedules, such as intermittent dosing (e.g., every other day) instead of daily administration. This may provide a therapeutic window where on-target effects are maintained while off-target effects are minimized.
-
Route of Administration: While this compound is orally bioavailable, consider if a different route of administration (e.g., subcutaneous injection) could alter the pharmacokinetic and pharmacodynamic profile to favor on-target tissue exposure.
-
Combination Therapy: Investigate the possibility of combining a lower dose of this compound with another agent that potentiates its on-target effects on β-cells, thereby reducing the required dose of this compound and its associated off-target liabilities.
Question 3: I am not observing the expected β-cell proliferation in my in vivo model. What are the potential reasons?
Answer:
Several factors could contribute to a lack of efficacy. Troubleshoot the following:
-
Compound Bioavailability: this compound has been reported to have an oral bioavailability of 22.3% in mice.[1] Confirm adequate systemic exposure in your animal model by performing pharmacokinetic analysis (measuring plasma concentrations of this compound over time).
-
Dose and Treatment Duration: Ensure that the dose and duration of treatment are sufficient to induce β-cell proliferation. Published studies have used doses up to 30 mg/kg administered orally once a day for 5 days to observe β-cell proliferation in vivo.[1]
-
Animal Model: The choice of animal model is critical. The RIP-DTA mouse model, for instance, is specifically designed to assess β-cell regeneration.[2][3] The responsiveness to this compound may vary between different strains and species.
-
Assessment Method: The method used to quantify β-cell proliferation is important. Ensure that your IHC protocol for proliferation markers (Ki-67, BrdU) is optimized and that the quantification method is robust and unbiased.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][4] Inhibition of DYRK1A in pancreatic β-cells is intended to promote their proliferation, thereby increasing functional β-cell mass, which is a therapeutic strategy for type 1 diabetes.[2][3]
Q2: What are the known off-target effects of this compound in vivo?
A2: Preclinical studies in rat models have indicated that administration of this compound can induce cellular proliferation in non-targeted tissues, specifically the liver, heart, and kidney.[5] This suggests that while this compound is selective against certain kinases like GSK3β, it may have off-target activities that lead to mitogenic effects in these organs.
Q3: How selective is this compound for DYRK1A?
A3: this compound demonstrates high selectivity for DYRK1A over Glycogen Synthase Kinase 3 Beta (GSK3β). This is a significant advantage over some earlier DYRK1A inhibitors which also inhibited GSK3β, leading to potential long-term treatment liabilities.[5]
Q4: Is there any conflicting information on the in vivo safety of this compound?
A4: Yes, there are some seemingly contradictory reports. While one source indicates off-target proliferation in the liver, heart, and kidney in rats, another states that this compound was "well tolerated in vivo in mice and rats in preclinical studies".[5] This discrepancy could be due to differences in the specific experimental conditions, such as the dose, duration of treatment, or the specific endpoints measured in the toxicology studies. Researchers should therefore proceed with caution and conduct their own thorough dose-response and safety assessments.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Reference |
| DYRK1A | 0.0062 | [1] |
| GSK3β | >50 | [1] |
Experimental Protocols
Key Experiment: Assessment of Off-Target Tissue Proliferation in Vivo
The following is a generalized protocol for assessing off-target cellular proliferation in non-pancreatic tissues, based on standard preclinical toxicology practices. Researchers should adapt this protocol to their specific experimental design and institutional guidelines.
1. Animal Model and Dosing:
- Species: Sprague-Dawley rats are a suitable model.
- Groups:
- Vehicle control (e.g., 0.5% methylcellulose)
- This compound low dose (e.g., 3 mg/kg)
- This compound mid dose (e.g., 10 mg/kg)
- This compound high dose (e.g., 30 mg/kg)
- Administration: Oral gavage, once daily.
- Duration: 14 to 28 days.
2. In-life Observations:
- Monitor animal health, body weight, and food/water consumption daily.
3. Terminal Procedures and Tissue Collection:
- At the end of the study, euthanize animals and perform a gross necropsy.
- Collect key organs, including the liver, heart, kidneys, and pancreas.
- Record organ weights.
4. Histopathology and Immunohistochemistry:
- Fix tissues in 10% neutral buffered formalin and embed in paraffin.
- Section tissues and perform standard Hematoxylin (B73222) and Eosin (H&E) staining to evaluate tissue morphology and identify any pathological changes.
- Perform immunohistochemistry (IHC) for the proliferation marker Ki-67.
- Antigen Retrieval: Use a citrate-based buffer (pH 6.0) and heat-induced epitope retrieval.
- Primary Antibody: Use a validated anti-Ki-67 antibody at the appropriate dilution.
- Detection: Use a suitable secondary antibody and detection system (e.g., DAB or a fluorescent label).
- Counterstain: Use hematoxylin for DAB or DAPI for fluorescence.
5. Quantification and Data Analysis:
- Capture multiple high-power field images from each tissue section.
- Quantify the number of Ki-67-positive nuclei and the total number of nuclei in each field.
- Calculate the proliferation index as (Number of Ki-67-positive cells / Total number of cells) * 100.
- Perform statistical analysis to compare the proliferation indices between the this compound-treated groups and the vehicle control group.
Visualizations
Caption: On- and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical relationship between on-target and off-target effects.
References
- 1. In vivo hepatocyte proliferation is inducible through a TNF and IL-6-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of β1-AR/Gαs signaling promotes cardiomyocyte proliferation in juvenile mice through activation of RhoA-YAP axis | eLife [elifesciences.org]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
GNF2133 toxicity in non-pancreatic cell lines
Technical Support Center: GNF2133
Disclaimer: this compound is a selective DYRK1A inhibitor primarily investigated for its role in promoting pancreatic β-cell proliferation.[1][2][3][4] As of this writing, there is a lack of published data specifically detailing the toxicity of this compound in non-pancreatic cell lines. This guide is intended to provide general troubleshooting advice for researchers who may encounter unexpected cytotoxicity during their experiments, based on the known mechanisms of kinase inhibitors and general principles of cell biology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] It was developed to promote the proliferation of pancreatic β-cells as a potential therapeutic intervention for type 1 diabetes.[3][4] By inhibiting DYRK1A, this compound is thought to influence downstream signaling pathways, such as NFAT, leading to increased cell proliferation in its target cell type.[5]
A2: While this compound is designed to be selective, several factors could contribute to unexpected toxicity in other cell lines:
-
Off-Target Kinase Inhibition: Like many kinase inhibitors, this compound may bind to other kinases with lower affinity.[6][7] If your cell line relies heavily on a particular kinase that is an off-target of this compound, you may observe cytotoxicity. The structural similarity of the ATP-binding pocket across the human kinome is a primary reason for such off-target effects.[7]
-
DYRK1A Function in Your Cell Line: DYRK1A is involved in various cellular processes beyond pancreatic cell proliferation, including cell cycle regulation and apoptosis. The specific role and importance of DYRK1A can vary significantly between cell types. Inhibition of DYRK1A in your specific non-pancreatic cell line might disrupt a critical survival pathway.
-
Indirect Pathway Modulation: Inhibiting a primary target can lead to indirect or feedback effects on other signaling pathways, which could be mistaken for direct off-target toxicity.[8]
-
High Compound Concentration: Using concentrations that significantly exceed the IC50 for DYRK1A increases the probability of engaging off-target kinases.[7]
Q3: Could my vehicle control (e.g., DMSO) be the source of the toxicity?
A3: Yes, this is a critical control to check. High concentrations of solvents like DMSO can be toxic to many cell lines. Always run a vehicle-only control at the highest concentration used in your experiment. If you observe significant cell death in the vehicle control, you should lower the final solvent concentration in your experiments, typically to ≤0.1%.
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
A4: Differentiating between apoptosis and necrosis is key to understanding the mechanism of toxicity. You can use several standard assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., Caspase-3/7) can provide a quantitative measure of apoptosis.
-
LDH Release Assay: Lactate (B86563) dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis. This can be measured in the cell culture supernatant.
Troubleshooting Guide
Problem: You are observing unexpectedly high levels of cytotoxicity in a non-pancreatic cell line (e.g., HEK293T, A549, HepG2) after treatment with this compound.
Step 1: Initial Verification & Controls
-
Confirm Compound Identity and Concentration: Ensure your this compound stock is correctly prepared and stored. Verify the final concentration in your media.
-
Run a Vehicle Control: Treat cells with the highest volume of vehicle (e.g., DMSO) used in your experiment to rule out solvent toxicity.
-
Check Cell Health: Ensure your cells are healthy, within a low passage number, and free of contamination before starting the experiment.
Step 2: Characterize the Cytotoxic Effect
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your cell line. This will establish the sensitivity of your cells to the compound.
-
Conduct a Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., the approximate IC50) and measure viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effect.
Step 3: Investigate the Mechanism
-
Assess Cell Death Mechanism: Use assays for apoptosis (Annexin V, Caspase-3/7) and necrosis (LDH release) to determine how the cells are dying.
-
Consider Off-Target Effects: If the observed toxicity occurs at concentrations much higher than the reported IC50 for DYRK1A (0.0062 µM)[1][2], it may suggest an off-target effect.
-
Use a Structurally Different Inhibitor: Test another DYRK1A inhibitor with a different chemical scaffold (e.g., Harmine). If both compounds produce the same phenotype, it is more likely an on-target effect.[7]
-
Genetic Knockdown: Use siRNA or CRISPR to knock down DYRK1A. If the knockdown phenocopies the inhibitor's effect, it strongly supports an on-target mechanism.[7]
-
Data Presentation (Hypothetical)
The following table presents hypothetical cytotoxicity data for this compound across various non-pancreatic cell lines to illustrate how results could be structured.
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h | Notes |
| HEK293T | Human Embryonic Kidney | 15.2 | Moderate sensitivity observed. |
| A549 | Human Lung Carcinoma | 8.9 | Higher sensitivity, potential reliance on a pathway affected by this compound. |
| HepG2 | Human Liver Carcinoma | 25.8 | Lower sensitivity, may indicate higher metabolic clearance or pathway redundancy. |
| HUVEC | Human Umbilical Vein | > 50 | Low to no cytotoxicity observed at tested concentrations. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. In a parallel plate, prepare a "maximum LDH release" control by adding a lysis buffer to untreated cells 30 minutes before the endpoint.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Stop the reaction by adding the provided stop solution. Measure the absorbance at 490 nm.
-
Analysis: Correct for background by subtracting the absorbance of medium-only controls. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Signaling Pathway Diagrams
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway. Under severe or prolonged ER stress, the IRE1α branch can switch from a pro-survival to a pro-apoptotic signal.[9][10][11] While this compound's primary target is DYRK1A, off-target effects on kinases within this or related pathways could potentially lead to toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 5. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with GNF2133
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using GNF2133, a potent and selective DYRK1A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] By inhibiting DYRK1A, this compound promotes the proliferation of pancreatic β-cells, which is a therapeutic strategy being explored for the treatment of type 1 diabetes.[3][4] Mechanistically, DYRK1A inhibition is thought to interfere with the kinase's function, which is sufficient to activate human beta cell proliferation.[4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for DYRK1A over other kinases, such as GSK3β. This selectivity is crucial for minimizing off-target effects.
| Kinase | IC50 (µM) | Selectivity vs. DYRK1A |
| DYRK1A | 0.0062 | - |
| GSK3β | >50 | >8000-fold |
| (Data sourced from MedchemExpress)[1][2] |
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro stock solutions, this compound can be dissolved in DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for 1 month.[1] For in vivo studies, specific formulations are required to ensure solubility and bioavailability.[1]
Troubleshooting Inconsistent Results
Q4: I'm observing a higher IC50 value in my cell proliferation assays than reported. What could be the cause?
Several factors can lead to an apparent decrease in this compound potency.
-
Compound Solubility: this compound may precipitate out of aqueous media if the final DMSO concentration is too low or if the compound concentration is too high. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. If precipitation is observed, sonication or gentle warming may help, but preparing fresh dilutions is recommended.[1]
-
Compound Stability: Ensure that stock solutions have been stored correctly at -20°C or -80°C and have not undergone excessive freeze-thaw cycles.[1] For experiments, it is best to use freshly prepared working solutions.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent seeding density. Over-confluent or unhealthy cells will respond poorly to proliferative stimuli.
-
Assay Duration: The incubation time for proliferation assays (e.g., 72 hours) should be optimized for your specific cell line's doubling time.[5]
Q5: I am seeing unexpected cytotoxicity or off-target effects. Why might this be happening?
While this compound is highly selective, off-target effects or cytotoxicity can occur, particularly at high concentrations.
-
High Compound Concentration: Test a wide dose-response range to identify a therapeutic window between the desired effect (β-cell proliferation) and cytotoxicity.
-
Off-Target Proliferation: this compound has been reported to induce cellular proliferation in non-target tissues like the liver, heart, and kidney in animal models.[4] This is a known characteristic of the compound due to the ubiquitous expression of DYRK1A.
-
Purity of Compound: Verify the purity of your this compound lot. Impurities could contribute to unexpected biological activity.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to DYRK1A inhibition. What is proliferative in one line may be cytotoxic or have no effect in another.
Q6: My in vivo results are variable. What are the key parameters to control?
In vivo experiments introduce more variables that must be carefully controlled for reproducible results.
-
Formulation and Administration: this compound has low aqueous solubility. An appropriate vehicle is critical for achieving consistent exposure. Published protocols use formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the compound is fully dissolved before administration and prepare the formulation fresh daily.[1]
-
Pharmacokinetics: this compound has been shown to have an oral bioavailability of 22.3% in CD-1 mice with a 30 mg/kg dose.[1][2] Inconsistent dosing technique (e.g., oral gavage) can significantly impact plasma exposure.
-
Animal Model: The choice of animal model is critical. For diabetes research, the RIP-DTA mouse model has been successfully used to demonstrate this compound's efficacy.[3][6][7]
| Parameter | Value / Condition | Source |
| Animal Model | CD-1 Mice | [1] |
| Dose | 30 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Oral Bioavailability | 22.3% | [1] |
| In Vivo Formulation 1 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [1] |
| In Vivo Formulation 2 | 10% DMSO / 90% (20% SBE-β-CD in Saline) | [1] |
| In Vivo Formulation 3 | 10% DMSO / 90% Corn Oil | [1] |
Signaling Pathway and Experimental Protocols
This compound Mechanism of Action
This compound selectively inhibits DYRK1A, a kinase that acts as a negative regulator of cell proliferation. By blocking DYRK1A, this compound relieves this inhibition, leading to the upregulation of pro-proliferative factors like Cyclin D1, which ultimately drives cell cycle progression and proliferation, particularly in pancreatic β-cells.[1][2]
Protocol: In Vitro Cell Proliferation Assay (Ki67 Staining)
This protocol provides a general framework for assessing the pro-proliferative effects of this compound on an adherent β-cell line (e.g., INS-1E).
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dose-response curve by performing serial dilutions in culture media. Ensure the final DMSO concentration is ≤0.1%.
-
Treatment: Replace the media in the wells with media containing the different concentrations of this compound or vehicle control (media with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours, depending on the cell line's doubling time.
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells 3 times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Incubate with primary antibody against Ki67 (a proliferation marker) overnight at 4°C.
-
Wash 3 times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash 3 times with PBST.
-
Image wells using a high-content imaging system.
-
Quantify the percentage of Ki67-positive cells by dividing the number of Ki67-positive nuclei by the total number of nuclei (DAPI-positive).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 7. pubs.acs.org [pubs.acs.org]
GNF2133 Stability in Long-Term Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and protocols for working with the DYRK1A inhibitor, GNF2133, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1][2]. By inhibiting DYRK1A, this compound has been shown to promote the proliferation of pancreatic β-cells, making it a potential therapeutic agent for type 1 diabetes[3][4][5]. Its high selectivity for DYRK1A over other kinases like GSK3β is a key feature of its molecular profile[1][2].
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[1][6]. To ensure stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles[7][8]. For long-term storage, these stock solutions should be kept at -80°C for up to six months or at -20°C for up to one month[1].
Q3: What are the initial signs of this compound instability or degradation in my cell culture?
A3: Signs of instability can include a loss of expected biological activity, an increase in cell toxicity, or visible precipitation in the cell culture medium[9]. If you observe that the compound's efficacy is diminishing over time in a long-term experiment, it may indicate degradation[10].
Q4: How often should I replace the medium containing this compound in a long-term experiment?
A4: The frequency of media changes will depend on the stability of this compound in your specific cell culture system. If the compound is found to have a short half-life at 37°C, more frequent media changes (e.g., every 24-48 hours) are advisable to maintain a consistent effective concentration[9]. A stability assessment experiment (see Experimental Protocols) is recommended to determine the optimal media change schedule.
Troubleshooting Guides
This guide addresses common issues that may arise when using this compound in long-term cell culture experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound Efficacy Over Time | 1. Compound Degradation: this compound may be unstable in the culture medium at 37°C over extended periods. 2. Cellular Metabolism: Cells may metabolize the compound into inactive forms. 3. Development of Resistance: Cells may develop resistance mechanisms with prolonged exposure. | 1. Perform a stability assay to determine the half-life of this compound in your specific media (see protocol below). Increase the frequency of media changes[9]. 2. Analyze cell lysates and culture supernatant for metabolites using techniques like LC-MS/MS. 3. Investigate potential resistance mechanisms, such as upregulation of efflux pumps or activation of bypass signaling pathways. |
| High Variability Between Replicates | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or upon dilution in the medium. 2. Inconsistent Dosing: Pipetting errors or uneven distribution in the culture vessel. 3. Adsorption to Plasticware: The compound may bind to the surface of plates or tubes. | 1. Ensure complete dissolution of the stock solution. Gentle warming or sonication may aid this process for this compound[1]. Visually inspect for any precipitate before use. 2. Use calibrated pipettes and ensure thorough mixing of the medium after adding the compound. 3. Consider using low-protein-binding plasticware[7]. |
| Unexpected Cell Toxicity | 1. High Compound Concentration: The concentration used may be above the toxic threshold for your specific cell line. 2. Solvent Toxicity: The final concentration of DMSO in the culture may be too high. 3. Degradation Products: A breakdown product of this compound could be more toxic than the parent compound. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line[10]. 2. Ensure the final DMSO concentration is as low as possible, typically below 0.1% to 0.5%[8]. Always include a vehicle-only control. 3. Analyze the medium for potential degradation products using analytical methods like HPLC or LC-MS/MS. |
| Visible Precipitate in Culture Medium | 1. Poor Aqueous Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Media Components: The compound may interact with proteins or other components in the serum or medium, leading to precipitation. | 1. Lower the final concentration of this compound. 2. Test the stability and solubility in media with and without serum. 3. Prepare fresh dilutions from the stock solution for each experiment. |
Data Presentation
This compound Stock Solution Stability
| Storage Temperature | Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage[1]. |
| -20°C | 1 month | Suitable for short-term storage[1]. |
Template for this compound Stability Data in Cell Culture Medium
Use the protocol below to generate data for this table.
| Time Point (Hours) | This compound Concentration (µM) - Replicate 1 | This compound Concentration (µM) - Replicate 2 | This compound Concentration (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100% | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture conditions over time.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes
-
37°C, 5% CO₂ incubator
-
Analytical equipment for quantification (e.g., HPLC-MS/MS)
2. Procedure:
-
Prepare Working Solution: Spike pre-warmed cell culture medium with this compound to your desired final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Prepare enough volume for all time points and replicates.
-
Aliquot for Time Points: Dispense the this compound-containing medium into triplicate sterile tubes or wells for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Time 0 Sample: Immediately after preparation, take the samples for the 0-hour time point. Quench any potential degradation by snap-freezing in liquid nitrogen or by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
Incubation: Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each subsequent time point, remove the corresponding triplicate samples from the incubator, process them as in step 3, and store them at -80°C.
-
Sample Analysis: Once all samples are collected, analyze them using a validated analytical method like LC-MS/MS to quantify the remaining concentration of the parent this compound compound.
-
Data Analysis: Calculate the average concentration of this compound at each time point. Normalize the results to the time 0 sample to determine the percentage of the compound remaining over time and calculate its half-life (t₁/₂) in the culture medium.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Proactive Central Nervous System (CNS) Safety Monitoring and Mitigation for GNF2133
Disclaimer: Based on currently available public information, specific central nervous system (CNS) side effects for GNF2133, a potent and selective DYRK1A inhibitor, have not been documented.[1][2][3][4][5] This technical support guide provides researchers, scientists, and drug development professionals with a proactive framework for monitoring and mitigating potential CNS-related adverse events during preclinical and clinical development of this compound or similar kinase inhibitors. The following troubleshooting guides and FAQs are based on general principles of neuropharmacology and drug-induced neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] It has shown efficacy in promoting the proliferation of rodent and human primary β-cells, suggesting its potential as a therapeutic for type 1 diabetes.[3][4][5]
Q2: Why is it important to monitor for CNS side effects with a DYRK1A inhibitor like this compound?
A2: DYRK1A is involved in various neurodevelopmental processes and is expressed in the brain. While this compound is being investigated for diabetes, its ability to cross the blood-brain barrier (BBB) could lead to on-target or off-target effects in the CNS.[6] Therefore, proactive monitoring for neurological adverse events is a critical component of its preclinical and clinical development.
Q3: What are some general potential CNS side effects associated with kinase inhibitors?
A3: While specific effects vary, some kinase inhibitors have been associated with CNS adverse events such as dizziness, ataxia, and in some cases, more severe neurotoxicity.[7] The manifestation of these side effects can be linked to the specific kinase being inhibited, the drug's ability to penetrate the CNS, and its off-target activities.[8][9]
Q4: What initial steps should be taken if unexpected behavioral changes are observed in animal models during this compound administration?
A4: If unexpected behavioral changes occur, a systematic investigation should be initiated. This includes a thorough review of the dosing regimen, pharmacokinetic and pharmacodynamic (PK/PD) data, and consideration of potential off-target effects. The troubleshooting guide below provides a more detailed workflow for addressing such observations.
Troubleshooting Guide for Potential CNS-Related Observations
This guide provides a structured approach for investigating and mitigating potential CNS-related findings during in vivo studies with this compound.
| Observation | Potential Cause | Recommended Action |
| Altered motor function (e.g., ataxia, tremors, lethargy) | On-target DYRK1A inhibition in the cerebellum or basal ganglia; Off-target kinase inhibition; General toxicity. | 1. Conduct detailed behavioral phenotyping (e.g., rotarod, open field tests).2. Perform dose-response studies to establish a potential therapeutic window.3. Measure brain and plasma drug concentrations to assess BBB penetration and exposure levels.[8]4. Evaluate for off-target activity through in vitro kinase screening. |
| Seizure activity | Disruption of excitatory/inhibitory neurotransmitter balance; Off-target effects on ion channels.[10] | 1. Immediately discontinue dosing in the affected animal and provide supportive care.2. Conduct electroencephalography (EEG) monitoring in a subset of animals.3. Evaluate this compound's effect on neurotransmitter levels in key brain regions.4. Assess for potential interactions with other compounds or experimental conditions. |
| Cognitive or memory deficits | On-target effects on hippocampal function; Neuroinflammation; Mitochondrial dysfunction.[11] | 1. Utilize cognitive assessment tools (e.g., Morris water maze, Y-maze).2. Analyze brain tissue for markers of inflammation and neuronal damage.3. Investigate mitochondrial function in isolated brain mitochondria or cultured neuronal cells.[12][13] |
| Anxiety-like behaviors | Modulation of neural circuits involved in fear and anxiety. | 1. Employ behavioral assays such as the elevated plus maze or light-dark box test.2. Correlate behavioral changes with drug exposure levels in the brain. |
Experimental Protocols
Assessment of Blood-Brain Barrier (BBB) Permeability
Objective: To determine the extent to which this compound crosses the BBB.
Methodology:
-
Administer this compound to a cohort of rodents at a therapeutically relevant dose.
-
At various time points post-administration, collect paired samples of blood (for plasma) and brain tissue.
-
Homogenize the brain tissue.
-
Extract this compound from both plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of this compound in both sample types using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio (Kp) to estimate BBB penetration. A higher Kp value indicates greater penetration.
Evaluation of Mitochondrial Function
Objective: To assess the impact of this compound on mitochondrial respiration in neuronal cells.
Methodology:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Treat the cells with a range of this compound concentrations for a specified duration.
-
Isolate mitochondria from the treated cells.
-
Measure the oxygen consumption rate (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer).[14]
-
Assess the function of different mitochondrial respiratory chain complexes by using specific substrates and inhibitors (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II).
-
Analyze data to identify any this compound-induced impairment of mitochondrial respiration.[13]
Visualizations
Caption: Workflow for investigating and mitigating potential CNS side effects of this compound.
Caption: Hypothetical signaling pathway of this compound's potential impact on neuronal function.
Caption: Logical flow for troubleshooting observed CNS adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allucent.com [allucent.com]
- 9. oaji.net [oaji.net]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Neuroprotective strategies in drug abuse-evoked encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Integrated molecular signaling involving mitochondrial dysfunction and alteration of cell metabolism induced by tyrosine kinase inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac contractile function and mitochondrial respiration in diabetes-related mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected phenotypes in GNF2133 treated cells
Welcome to the GNF2133 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential challenges and unexpected phenotypes that may arise during your research.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter when using this compound.
Question: I am not observing the expected pro-proliferative effect on my target cells.
Answer:
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line and Passage Number: The responsiveness of cells to this compound can be cell-type dependent. Ensure your cell line is a validated model for β-cell proliferation studies. High passage numbers can lead to phenotypic drift; it is advisable to use low-passage cells.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. This compound should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month)[1]. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line, starting with a range informed by published IC50 values.
-
Experimental Conditions: Ensure optimal cell culture conditions, including media composition, serum concentration, and confluency. The pro-proliferative effects of this compound may be more pronounced under specific culture conditions.
-
Assay Sensitivity: The assay used to measure proliferation (e.g., Ki67 staining, BrdU incorporation, or cell counting) may not be sensitive enough to detect subtle changes. Consider using multiple, complementary assays to assess cell proliferation.
Question: I am observing significant cytotoxicity or a decrease in cell viability at concentrations where I expect to see proliferation.
Answer:
While this compound is a selective inhibitor, high concentrations or off-target effects can lead to cytotoxicity.
-
Dose-Response Analysis: Perform a comprehensive dose-response analysis to identify a therapeutic window where this compound promotes proliferation without inducing significant cell death. It is crucial to use concentrations that are well below the threshold for off-target effects.
-
Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases essential for cell survival. Consider consulting kinase profiling data for this compound if available, or perform your own to identify potential off-target interactions.
-
Apoptosis Assays: To determine if the observed cell death is due to apoptosis, perform assays such as Annexin V staining or caspase-3/7 activity assays.
-
Use of a Structurally Unrelated Inhibitor: To confirm that the observed cytotoxicity is not an artifact of the specific chemical scaffold of this compound, consider using a structurally different DYRK1A inhibitor to see if the phenotype persists[2].
Question: My in vivo experiments are not replicating the expected glucose-lowering effects.
Answer:
Translating in vitro findings to in vivo models can be challenging. Here are some factors to consider:
-
Pharmacokinetics and Bioavailability: this compound has shown good oral absorption and moderate plasma exposure in mice, with an oral bioavailability of 22.3%[1][3]. Ensure your dosing regimen and route of administration are appropriate for achieving therapeutic concentrations in the target tissue.
-
Animal Model: The choice of animal model is critical. This compound has demonstrated efficacy in RIP-DTA mice, a model of β-cell ablation[4][5][6][7][8]. The efficacy may vary in other models of diabetes.
-
Timing of Readouts: The timing of glucose measurements and insulin (B600854) secretion assays is crucial. The effects of this compound on glucose disposal and insulin secretion are often assessed after a glucose challenge[4][5][6][7][8].
-
Vehicle and Formulation: Ensure the vehicle used to dissolve this compound is non-toxic and does not interfere with the compound's activity.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[1][3][4]. By inhibiting DYRK1A, this compound promotes the proliferation of pancreatic β-cells, leading to increased insulin secretion and improved glucose disposal[1][3][4].
What are the known off-target effects of this compound?
This compound is highly selective for DYRK1A, with an IC50 of 0.0062 µM, compared to >50 µM for GSK3β[1][3]. However, like all kinase inhibitors, there is a potential for off-target effects, especially at high concentrations[2][9]. It is recommended to use the lowest effective concentration to minimize the risk of off-target activities.
Has this compound been tested in clinical trials?
Currently, there is no publicly available information on clinical trials for this compound. Its development is in the preclinical stage, with studies focused on its potential as a therapeutic for type 1 diabetes[4][5][6][7][8].
Quantitative Data Summary
| Parameter | Value | Species | Cell/Model System | Reference |
| DYRK1A IC50 | 0.0062 µM | - | In vitro kinase assay | [1][3] |
| GSK3β IC50 | >50 µM | - | In vitro kinase assay | [1][3] |
| Oral Bioavailability | 22.3% | CD-1 Mice | In vivo | [1][3] |
Experimental Protocols
In Vitro β-Cell Proliferation Assay
-
Cell Seeding: Plate primary β-cells or a suitable β-cell line (e.g., INS-1E) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Measurement: Assess cell proliferation using one of the following methods:
-
Ki67 Immunostaining: Fix and permeabilize the cells, then stain with an anti-Ki67 antibody. Counterstain with DAPI to visualize nuclei. The percentage of Ki67-positive cells is quantified using fluorescence microscopy or high-content imaging.
-
BrdU Incorporation: Add BrdU to the culture medium for the final 2-4 hours of incubation. Detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorescent readout.
-
-
Data Analysis: Plot the proliferation rate against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: Proposed signaling pathway for this compound-induced β-cell proliferation.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 6-Azaindole derivative this compound as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 8. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF2133 Technical Support Center: Enhancing Efficacy in Diabetic Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing GNF2133 in diabetic mouse models. All protocols and data are derived from preclinical studies to facilitate experimental success and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Its primary mechanism of action in the context of diabetes is the promotion of pancreatic β-cell proliferation, leading to an increase in β-cell mass and improved insulin (B600854) secretion.[1][2][3] This can help to restore normal glucose homeostasis in diabetic models.
Q2: In which diabetic mouse model has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model.[1][2] This model is characterized by a progressive loss of insulin-producing β-cells, mimicking aspects of type 1 diabetes.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to two years. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[4]
Q4: What is the oral bioavailability of this compound in mice?
A4: In CD-1 mice, this compound administered via oral gavage has an oral bioavailability of 22.3%.[4][5]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected efficacy in reducing blood glucose levels.
-
Possible Cause 1: Improper formulation of this compound.
-
Solution: this compound is a hydrophobic compound and requires a specific vehicle for effective oral administration. A recommended formulation is a suspension in 0.5% w/v methylcellulose (B11928114) (MC) and 0.5% w/v Tween 80.[6] For a multi-component vehicle, a common starting point for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][8] Ensure the compound is fully dissolved or homogenously suspended before each administration.
-
-
Possible Cause 2: Suboptimal dosing regimen.
-
Solution: Efficacy is dose-dependent.[1][2] Studies in RIP-DTA mice have shown significant effects at doses of 3, 10, and 30 mg/kg administered once daily by oral gavage.[4] If you are not observing the desired effect, consider a dose-escalation study within this range. The duration of treatment is also critical; beneficial effects on glucose tolerance in RIP-DTA mice have been reported after 35 days of oral dosing.[2]
-
-
Possible Cause 3: Issues with the diabetic mouse model.
-
Solution:
-
Verify Genotype: Ensure that the mice have the correct genotype for the desired diabetic phenotype. For example, some models require homozygous alleles to exhibit the disease.[9]
-
Disease Penetrance: Be aware that some diabetic mouse models do not have 100% disease penetrance.[9] Monitor blood glucose levels to confirm the diabetic status of each animal before starting the experiment.
-
Animal Stress: High levels of stress can impact experimental outcomes.[9] Habituate the mice to handling and the oral gavage procedure to minimize stress. Pre-coating the gavage needle with sucrose (B13894) has been shown to reduce stress in mice.[10]
-
-
Problem 2: Signs of toxicity or unexpected side effects.
-
Possible Cause 1: Off-target effects.
-
Solution: While this compound is a selective DYRK1A inhibitor, high doses may lead to off-target effects. Administration of this compound to rats has been reported to induce cellular proliferation in non-targeted tissues such as the liver, heart, and kidney.[2] If you observe signs of toxicity, consider reducing the dose or using a more targeted delivery method if available. Other DYRK1A inhibitors, like harmine, have known off-target effects on other kinases and monoamine oxidase A (MAO-A).[11]
-
-
Possible Cause 2: Complications from oral gavage.
-
Solution: Improper oral gavage technique can lead to esophageal trauma, aspiration, or stress, which can manifest as weight loss or other signs of distress.[10] Ensure that personnel are properly trained in this technique.
-
Problem 3: Non-linear dose-response.
-
Possible Cause: Complex biological interactions.
-
Solution: Non-linear dose-response relationships are common in biological systems.[12][13][14] This can be due to a variety of factors, including receptor saturation, activation of compensatory feedback loops, or off-target effects at higher concentrations. If you observe a non-linear dose-response, it is important to characterize it thoroughly and identify the optimal therapeutic window for this compound in your specific model.
-
Experimental Protocols
This compound Formulation and Administration
-
Preparation of this compound Suspension:
-
For a vehicle of 0.5% w/v methylcellulose and 0.5% w/v Tween 80, first prepare the vehicle solution.
-
Weigh the required amount of this compound powder based on the desired concentration for dosing (e.g., for a 10 mg/kg dose in a 20g mouse with a gavage volume of 100 µL, the concentration would be 2 mg/mL).
-
Add the this compound powder to the vehicle and vortex or sonicate until a homogenous suspension is achieved. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Administer the this compound suspension to mice using a stainless steel feeding needle (20-gauge for adult mice).
-
The volume of administration should be calculated based on the mouse's body weight (typically 5-10 mL/kg).
-
Perform oral gavage once daily for the duration of the study.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in RIP-DTA Mice
| Dosage (mg/kg, p.o.) | Outcome | Reference |
| 3, 10, 30 | Significant improvement in glucose disposal capacity | [4] |
| 3, 10, 30 | Increased insulin secretion | [4] |
| 30 (once daily for 5 days) | Proliferation of β-cells in vivo | [4] |
Table 2: Pharmacokinetic Properties of this compound in CD-1 Mice
| Parameter | Value | Reference |
| Dose | 30 mg/kg (p.o.) | [4][5] |
| Oral Bioavailability | 22.3% | [4][5] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in promoting glucose homeostasis.
Caption: General experimental workflow for this compound efficacy studies.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of DYRK1A activity inhibition on development of neuronal progenitors isolated from Ts65Dn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5 Common Questions for Diabetic Models [jax.org]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why dose-response relationships are often non-linear and some consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of GNF2133 and GNF4877 Selectivity for DYRK1A Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating biological pathways and developing novel therapeutics. This guide provides a detailed comparison of the selectivity profiles of two widely used inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): GNF2133 and GNF4877. The data presented herein is compiled from published experimental results to aid in the informed selection of the appropriate compound for specific research applications.
This compound is recognized as a potent and highly selective inhibitor of DYRK1A, while GNF4877 is characterized as a potent dual inhibitor of both DYRK1A and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3][4] Both compounds are instrumental in studying the role of DYRK1A in various cellular processes, most notably in promoting the proliferation of pancreatic β-cells, a key therapeutic strategy for diabetes.[5][6][7][8] However, their distinct selectivity profiles have significant implications for experimental design and data interpretation.
Summary of Potency and Selectivity
The inhibitory activities of this compound and GNF4877 against their primary targets are summarized in the table below. This compound exhibits exceptional selectivity for DYRK1A over GSK3β, with a greater than 8000-fold difference in potency.[2][9] In contrast, GNF4877 demonstrates potent inhibition of both DYRK1A and GSK3β, with only a 2.7-fold selectivity for DYRK1A.[10][11]
| Compound | Target | IC50 (nM) | Reference |
| This compound | DYRK1A | 6.2 | [2][9] |
| GSK3β | >50,000 | [2][9] | |
| GNF4877 | DYRK1A | 6 | [10][11] |
| GSK3β | 16 | [10][11] |
Kinase Selectivity Profiles
To provide a broader perspective on the selectivity of these compounds, this guide incorporates data from comprehensive kinase profiling studies. This compound was profiled against a panel of 456 kinases, demonstrating a high degree of selectivity for DYRK1A.[7][12] GNF4877 was similarly evaluated in a DiscoverX KINOMEscan against 468 kinases, which revealed a broader range of off-target interactions.[4][13]
The following table summarizes the key findings from these kinase panel screens, highlighting kinases that are significantly inhibited by each compound.
| Compound | Kinase Inhibited (% of Control @ 1µM) | Selectivity Score (S(10)) | Primary Reference |
| This compound | DYRK1A (<<10%) | Not Reported | [7][12] |
| Other significant off-targets not reported | |||
| GNF4877 | DYRK1A (<<10%) | 0.16 | [4][13] |
| GSK3β (<<10%) | |||
| CLK1, CLK2, CLK3, CLK4 (<<10%) | |||
| DYRK1B, DYRK2, DYRK3 (<<10%) | |||
| HIPK1, HIPK2, HIPK3, HIPK4 (<<10%) | |||
| And others |
Note: The Selectivity Score (S(10)) for GNF4877 is a quantitative measure of compound selectivity, calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower score indicates higher selectivity.
Signaling Pathway of DYRK1A and GSK3β in β-Cell Proliferation
The inhibition of DYRK1A and GSK3β by this compound and GNF4877 converges on the regulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, which is a critical regulator of pancreatic β-cell proliferation.[6] DYRK1A and GSK3β are known to phosphorylate NFAT, leading to its export from the nucleus and subsequent inactivation. By inhibiting these kinases, this compound and GNF4877 promote the nuclear localization of NFAT, where it can activate the transcription of genes involved in cell cycle progression and proliferation.[6]
Caption: Signaling pathway of DYRK1A and GSK3β inhibition in β-cell proliferation.
Experimental Protocols
The following are generalized protocols for key assays used to determine the selectivity of this compound and GNF4877. For specific details, please refer to the cited publications.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials: Recombinant human DYRK1A or GSK3β enzyme, appropriate peptide substrate (e.g., DYRKtide), ATP, kinase assay buffer, test compounds (this compound or GNF4877), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compounds in DMSO and then in kinase assay buffer. b. In a 384-well plate, add the kinase, the diluted test compound, and the peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
DiscoverX KINOMEscan™ Selectivity Profiling
This protocol provides an overview of the competitive binding assay used to determine the kinase selectivity profile of an inhibitor.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
-
Procedure: a. A panel of DNA-tagged kinases is incubated with the test compound (e.g., GNF4877 at 1 µM) and the immobilized ligand. b. After an incubation period, unbound kinase is washed away. c. The amount of bound kinase is measured by quantifying the associated DNA tag using qPCR.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
Caption: Workflow for the DiscoverX KINOMEscan assay.
Conclusion
The choice between this compound and GNF4877 should be guided by the specific experimental goals. This compound is the preferred tool for studies aiming to specifically investigate the role of DYRK1A, due to its high selectivity. Its minimal off-target effects, particularly its lack of activity against GSK3β, allow for a more precise dissection of DYRK1A-mediated signaling pathways.
GNF4877, as a potent dual inhibitor of DYRK1A and GSK3β, is a valuable tool for studying the combined effects of inhibiting both kinases. However, its broader kinase activity profile, as revealed by kinome scanning, necessitates careful consideration of potential off-target effects when interpreting experimental results. For studies where the dual inhibition of DYRK1A and GSK3β is the desired outcome, GNF4877 is an appropriate choice. Researchers should be aware of its interactions with other kinases, such as those in the CLK and HIPK families, and consider appropriate control experiments to account for these activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 5. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 8. 6-Azaindole derivative this compound as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative GNF4877 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
GNF2133: A Potent and Selective DYRK1A Inhibitor for Research and Drug Development
A Comparative Guide to the On-Target Effects of GNF2133 versus Alternative DYRK1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with other commonly used DYRK1A inhibitors, including harmine (B1663883), INDY, and CX-4945. The on-target efficacy and selectivity of these compounds are evaluated through a review of available biochemical and cellular assay data. This document is intended to assist researchers in making informed decisions when selecting a DYRK1A inhibitor for their specific research needs.
Executive Summary
This compound is a highly potent and selective, orally active DYRK1A inhibitor.[1][2] It demonstrates exceptional inhibitory activity against DYRK1A with a reported IC50 of 6.2 nM.[3] A key advantage of this compound is its high selectivity, particularly against the closely related kinase GSK3β, where it shows an IC50 greater than 50 µM.[2] This selectivity profile minimizes the potential for off-target effects that can confound experimental results. In contrast, other DYRK1A inhibitors such as harmine and CX-4945 exhibit broader kinase inhibition profiles, which may be a consideration for studies requiring high target specificity.
Comparative Analysis of In Vitro Potency and Selectivity
The selection of a suitable DYRK1A inhibitor is critically dependent on its potency and selectivity. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency against DYRK1A
| Compound | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | 6.2 | Not Reported | Biochemical Kinase Assay |
| Harmine | 33 | Not Reported | Biochemical Kinase Assay |
| INDY | 240 | 180 | Biochemical Kinase Assay |
| CX-4945 | Not Reported | 1.8 | Binding Assay |
Data compiled from multiple sources. Assay conditions may vary.
Table 2: Selectivity Profile of DYRK1A Inhibitors
| Compound | Off-Target Kinase | IC50 / Ki (nM) | Notes |
| This compound | GSK3β | >50,000 | Highly selective over GSK3β.[2] |
| Harmine | MAO-A | Potent Inhibition | Known to have significant off-target effects on monoamine oxidase A. |
| 5-HT2A Receptor | 397 | High affinity for the serotonin (B10506) 5-HT2A receptor.[4] | |
| INDY | DYRK1B | 230 (IC50) | Also inhibits DYRK1B with similar potency to DYRK1A.[5] |
| CX-4945 | CK2 | 1 (IC50) | Primarily a CK2 inhibitor with potent off-target activity on DYRK1A. |
| Multiple Kinases | >90% inhibition of 7/238 kinases at 50 nM | Exhibits a broader kinase inhibition profile. |
Validation of On-Target Effects: Experimental Approaches
The on-target engagement of a kinase inhibitor within a cellular context is a critical validation step. Cellular Thermal Shift Assay (CETSA) and Western Blotting are two powerful techniques to confirm that a compound interacts with its intended target and modulates its downstream signaling pathways.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of the target protein in the presence of an inhibitor is indicative of direct target engagement.
Western Blot Analysis of Downstream Signaling
Inhibition of DYRK1A is expected to modulate the phosphorylation of its downstream substrates. Western blotting can be used to quantify these changes, providing further evidence of on-target activity. A common substrate of DYRK1A is the tau protein, which is hyperphosphorylated in Alzheimer's disease.
Studies have shown that INDY can effectively reverse the aberrant tau-phosphorylation induced by DYRK1A overexpression.[5] Similarly, harmine has been shown to affect the phosphorylation of various cellular proteins. While specific western blot data for this compound's effect on downstream DYRK1A targets from a comparative study is not available, its potent inhibition of the kinase suggests it would effectively modulate the phosphorylation of known substrates.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
DYRK1A substrate peptide (e.g., a synthetic peptide with a phosphorylation site for DYRK1A)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the DYRK1A enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to assess target engagement.
Materials:
-
Cultured cells expressing endogenous or overexpressed DYRK1A
-
Test compounds and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw)
-
Thermal cycler
-
SDS-PAGE and western blotting reagents
-
Anti-DYRK1A antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Harvest and resuspend the cells in PBS with inhibitors. Aliquot the cell suspension and heat to a range of temperatures in a thermal cycler.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Centrifuge the lysates to pellet aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Quantify the protein concentration and analyze the samples by western blotting using an anti-DYRK1A antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Protocol for Downstream Target Analysis
This protocol describes how to assess the effect of DYRK1A inhibitors on the phosphorylation of a downstream target.
Materials:
-
Cultured cells
-
Test compounds and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and western blotting reagents
-
Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated target, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control or total protein.
Visualizing DYRK1A Signaling and Experimental Workflows
To better understand the context of DYRK1A inhibition and the experimental procedures used for its validation, the following diagrams are provided.
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of GNF2133 and Leucettines: In Vivo Efficacy as DYRK1A Inhibitors
In the landscape of therapeutic drug development, the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising strategy for a range of diseases, including type 1 diabetes and neurodegenerative disorders. Among the numerous inhibitors being investigated, GNF2133 and the family of marine sponge-derived alkaloids, leucettines, have garnered significant attention. This guide provides a detailed comparison of their in vivo efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Overview of this compound and Leucettines
This compound is a potent and selective, orally active inhibitor of DYRK1A.[1][2] Its development has been primarily focused on its potential to induce β-cell proliferation as a disease-modifying therapy for type 1 diabetes.[3][4][5][6][7] Preclinical studies have demonstrated its ability to be well-tolerated in animal models.[3]
Leucettines , such as Leucettine L41, are potent inhibitors of both DYRKs and CDC-like kinases (CLKs).[8][9] Their therapeutic potential is being explored in the context of neurological conditions like Alzheimer's disease, as well as in metabolic disorders such as diabetes.[8][10] Leucettines have been shown to modulate various cellular processes, including cell cycle progression and apoptosis.[8]
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies are limited, a comparative analysis can be drawn from independent investigations into their respective therapeutic areas.
This compound in a Model of Type 1 Diabetes
This compound has demonstrated significant efficacy in preclinical models of type 1 diabetes, primarily by promoting the proliferation of pancreatic β-cells.
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Glucose Disposal | RIP-DTA mice | 3, 10, 30 mg/kg (p.o.) | Significantly improved dose-dependent glucose disposal capacity. | [3][4][5][6] |
| Insulin (B600854) Secretion | RIP-DTA mice | 3, 10, 30 mg/kg (p.o.) | Increased insulin secretion in response to a glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge. | [3][4][5][6] |
| β-cell Proliferation | CD-1 mice | 30 mg/kg (p.o., once daily for 5 days) | Increased levels of the proliferation marker Ki67 and cyclin D1, leading to an overall increase in cell density and insulin-positive cells. | [1][2] |
| Oral Bioavailability | CD-1 mice | 30 mg/kg (p.o.) | Good oral absorption with a bioavailability of 22.3%. | [1][2] |
Leucettine L41 in a Model of Alzheimer's Disease and Diabetes
Leucettine L41 has shown promise in models of Alzheimer's disease by mitigating neurotoxicity and in diabetes by promoting β-cell function.
| Parameter | Animal Model | Dosage | Key Findings | Reference |
| Memory Deficits | Aβ25-35-treated mice | 0.4 - 4 µg (i.c.v.) | Prevented memory deficits and neurotoxicity. | [8] |
| Oxidative Stress | Aβ25-35-treated mice | Not specified | Reduced lipid peroxidation and reactive oxygen species (ROS) accumulation. | [8][11] |
| Tau Phosphorylation | Aβ25-35-treated mice | Not specified | Decreased Tau phosphorylation by modulating the AKT/GSK-3β signaling pathway. | [8][11] |
| β-cell Proliferation | MIN6 cells (in vitro) | 0.01-100 μM | Increased cell viability and proliferation. | [8] |
| Insulin Secretion | Isolated mouse islets | Not specified | Improved glucose-stimulated insulin secretion (GSIS). | [8] |
Signaling Pathways and Mechanisms of Action
Both this compound and leucettines exert their primary effects through the inhibition of DYRK1A, a kinase that plays a crucial role in cell cycle regulation and neuronal development.
This compound Signaling Pathway
The mechanism of this compound-induced β-cell proliferation is centered on its inhibition of DYRK1A, which leads to the activation of transcription factors that promote cell cycle progression.
Caption: this compound inhibits DYRK1A, promoting β-cell proliferation.
Leucettine L41 Signaling Pathway in Neuroprotection
In the context of Alzheimer's disease, Leucettine L41's inhibition of DYRK1A has been shown to impact the downstream phosphorylation of Tau protein, a hallmark of the disease.
Caption: Leucettine L41's neuroprotective mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the in vivo studies of this compound and Leucettine L41.
This compound In Vivo Efficacy Study in RIP-DTA Mice
-
Animal Model: Rat insulin promoter-diphtheria toxin A (RIP-DTA) mice, which exhibit β-cell ablation.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.
-
Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge:
-
Mice were fasted for 5-6 hours.
-
A baseline blood sample was collected.
-
A solution of glucose (75 mg/kg) and arginine (0.5 g/kg) was administered via intraperitoneal (i.p.) injection.
-
Blood samples were collected at 2, 5, and 15 minutes post-injection.
-
Plasma glucose and insulin levels were measured.
-
-
Data Analysis: The area under the curve (AUC) for glucose and insulin was calculated to assess glucose disposal and insulin secretion.
Caption: Workflow for this compound in vivo efficacy testing.
Leucettine L41 In Vivo Neuroprotection Study
-
Animal Model: Mice treated with Aβ25-35 peptide to induce neurotoxicity.
-
Drug Administration: Leucettine L41 was administered via intracerebroventricular (i.c.v.) injection.
-
Behavioral Testing: Memory and cognitive function were assessed using standard behavioral tests (e.g., Morris water maze, Y-maze).
-
Biochemical Analysis:
-
Brain tissue was collected post-mortem.
-
Levels of lipid peroxidation and ROS were measured to assess oxidative stress.
-
Western blotting was used to determine the phosphorylation status of Tau and the activation of AKT and GSK-3β.
-
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the Leucettine L41-treated group, the Aβ25-35 control group, and a vehicle control group.
Caption: Workflow for Leucettine L41 in vivo neuroprotection study.
Conclusion
Both this compound and leucettines demonstrate significant in vivo efficacy as DYRK1A inhibitors, albeit in different therapeutic contexts based on the available public data. This compound shows considerable promise as a β-cell proliferative agent for the treatment of type 1 diabetes, with clear dose-dependent effects on glucose metabolism and insulin secretion. Leucettine L41 has exhibited neuroprotective effects in models of Alzheimer's disease and has also shown potential in modulating β-cell function.
The lack of direct comparative in vivo studies necessitates that researchers carefully consider the specific disease model and endpoints when choosing between these compounds for their investigations. Future head-to-head studies would be invaluable in providing a more definitive comparison of their in vivo potency, selectivity, and overall therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Azaindole derivative this compound as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases derived from the marine sponge leucettamine B: modulation of alternative pre-RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure−Activity Relationship in the Leucettine Family of Kinase Inhibitors - Edelris [edelris.com]
- 11. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF2133: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
GNF2133 has emerged as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of pancreatic β-cell proliferation.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.
This compound Kinase Selectivity Profile
This compound demonstrates exceptional selectivity for DYRK1A. The primary discovery article by Liu et al. (2020) in the Journal of Medicinal Chemistry provides extensive kinase inhibition profiling. The data reveals that this compound has an IC50 of 6.2 nM for DYRK1A, while exhibiting significantly lower potency against a broad panel of other kinases, underscoring its high selectivity.[1] For instance, its IC50 against GSK3β is greater than 50 µM, highlighting a selectivity of over 8000-fold.[3]
A summary of the cross-reactivity of this compound against a selection of kinases from the study by Liu et al. (2020) is presented below.
| Kinase Target | IC50 (µM) | % Inhibition @ 1 µM |
| DYRK1A | 0.0062 | - |
| DYRK1B | 0.011 | - |
| GSK3β | >50 | - |
| CDK1/cyclin B | >10 | 18 |
| CDK2/cyclin A | >10 | 11 |
| CDK5/p25 | >10 | 17 |
| ERK1 | >10 | 19 |
| ERK2 | >10 | 14 |
| p38α | >10 | 15 |
| JNK1 | >10 | 22 |
| JNK2 | >10 | 18 |
| AKT1 | >10 | 24 |
| PKA | >10 | 16 |
| ROCK1 | >10 | 19 |
| ROCK2 | >10 | 18 |
Data extracted from the supporting information of Liu, Y. et al. J Med Chem 2020, 63 (6), pp 2958-2973.
DYRK1A Signaling Pathway in β-Cell Proliferation
This compound promotes β-cell proliferation by inhibiting DYRK1A, a negative regulator of the calcineurin/NFAT signaling pathway. In a quiescent state, DYRK1A phosphorylates NFAT transcription factors, leading to their exclusion from the nucleus. By inhibiting DYRK1A, this compound allows for the dephosphorylation of NFAT by calcineurin. Dephosphorylated NFAT can then translocate to the nucleus and activate the transcription of genes that promote cell cycle progression and, consequently, β-cell proliferation.
Caption: this compound inhibits DYRK1A, promoting β-cell proliferation.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound against DYRK1A. This protocol is based on commonly used methods such as the ADP-Glo™ kinase assay.
Objective: To determine the IC50 value of this compound for DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
This compound (or other test compounds)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the DYRK1A enzyme and DYRKtide substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for DYRK1A (typically 10-50 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit by following the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
References
A Head-to-Head Comparison of GNF2133 and CC-401: Potent Kinase Inhibitors Targeting Distinct Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the development of potent and selective kinase inhibitors remains a cornerstone of drug discovery. This guide provides a detailed head-to-head comparison of two such molecules: GNF2133, a selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and CC-401, a potent inhibitor of c-Jun N-terminal kinases (JNKs). While both are kinase inhibitors, they target distinct signaling pathways, making them relevant for different therapeutic areas. This comparison will delve into their mechanisms of action, present available experimental data, detail relevant experimental protocols, and visualize the signaling pathways they modulate.
Executive Summary
This compound and CC-401 are both small molecule kinase inhibitors but with different specificities and therapeutic potentials. This compound is a highly potent and selective inhibitor of DYRK1A, a kinase implicated in the regulation of cell proliferation and neurodevelopment. Its primary therapeutic potential lies in the treatment of type 1 diabetes by promoting the proliferation of pancreatic β-cells.[1][2][3][4][5] In contrast, CC-401 is a potent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), key mediators of cellular responses to stress signals involved in inflammation, apoptosis, and cancer.[6][7] This guide will provide a comprehensive, data-driven comparison of these two compounds to aid researchers in their respective fields.
Data Presentation: this compound vs. CC-401
The following tables summarize the available quantitative data for this compound and CC-401, providing a clear comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency
| Compound | Target Kinase | Assay Type | Potency |
| This compound | DYRK1A | IC50 | 0.0062 µM[1][2] |
| CC-401 | JNK1, JNK2, JNK3 | Ki | 25-50 nM[6][8] |
Table 2: Kinase Selectivity
| Compound | Target Kinase | Off-Target Kinase | Selectivity |
| This compound | DYRK1A | GSK3β | >8000-fold (>50 µM vs 0.0062 µM)[1][2] |
| CC-401 | JNKs | p38, ERK, IKK2 | >40-fold[6] |
Table 3: In Vivo Pharmacokinetics & Efficacy
| Compound | Parameter | Model System | Value/Observation |
| This compound | Oral Bioavailability | CD-1 mice | 22.3%[1] |
| Efficacy | RIP-DTA mice | Significantly improves glucose disposal and increases insulin (B600854) secretion[1][3][4] | |
| CC-401 | Efficacy | Cell-based assays | Specific JNK inhibition at 1-5 µM[8] |
Mechanism of Action and Signaling Pathways
This compound: A DYRK1A Inhibitor for β-Cell Proliferation
This compound is a potent and selective, orally active inhibitor of DYRK1A.[1][2] DYRK1A is a dual-specificity kinase that plays a role in regulating cell proliferation and development.[9] In the context of type 1 diabetes, the inhibition of DYRK1A by this compound has been shown to promote the proliferation of both rodent and human primary β-cells.[1][3][4] This proliferative effect offers a potential therapeutic strategy to replenish the β-cell mass that is destroyed in autoimmune diabetes.[3][4][5]
CC-401: A JNK Inhibitor Targeting Stress Response Pathways
CC-401 is a potent, second-generation, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs).[6] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by various cellular stresses, such as inflammatory cytokines, UV irradiation, and heat shock.[6] Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun.[6] The phosphorylation of c-Jun leads to the activation of the activator protein-1 (AP-1) transcription factor complex, which in turn regulates the expression of genes involved in cell proliferation, apoptosis, and inflammation.[6][7] By inhibiting JNK, CC-401 effectively blocks these downstream effects.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of this compound and CC-401.
This compound: In Vivo Efficacy in a Mouse Model of Diabetes
A common model to assess the efficacy of compounds like this compound is the RIP-DTA (rat insulin promoter-diphtheria toxin A) mouse, which experiences β-cell ablation.[1][3][4]
Objective: To evaluate the effect of this compound on glucose disposal and insulin secretion in a diabetic mouse model.
Methodology:
-
Animal Model: Utilize RIP-DTA mice, which exhibit progressive β-cell loss.
-
Compound Administration: Administer this compound orally (p.o.) once daily for a specified period (e.g., 5 days) at varying doses (e.g., 3, 10, 30 mg/kg).[1] A vehicle control group should be included.
-
Glucose Tolerance Test: Perform an intraperitoneal glucose tolerance test (IPGTT) to assess the ability of the mice to clear a glucose load.
-
Insulin Secretion Assay: Measure plasma insulin levels in response to a glucose challenge to determine the effect on insulin secretion.
-
Immunohistochemistry: At the end of the study, pancreas tissue can be collected and stained for insulin and proliferation markers (e.g., Ki67) to assess β-cell mass and proliferation.[1]
CC-401: In Vitro JNK Kinase Assay and Western Blot for Target Engagement
Objective: To determine the in vitro inhibitory activity of CC-401 against JNK and to confirm its target engagement in a cellular context.
Part 1: In Vitro JNK Kinase Assay
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant active JNK enzyme, a JNK substrate (e.g., GST-c-Jun), and kinase reaction buffer.
-
Inhibitor Addition: Add serially diluted CC-401 or a vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding ATP.
-
Detection: After a defined incubation period, stop the reaction and detect the phosphorylation of the substrate using an appropriate method, such as an ELISA-based assay with a phospho-specific antibody.
Part 2: Western Blot for Phospho-c-Jun
Methodology:
-
Cell Treatment: Culture a suitable cell line (e.g., HeLa) and pre-treat with varying concentrations of CC-401 for 1-2 hours.
-
JNK Pathway Activation: Stimulate the JNK pathway with an agonist like anisomycin (B549157) or UV radiation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun. A loading control like β-actin should also be used.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Conclusion
This compound and CC-401 represent two distinct classes of kinase inhibitors with promising therapeutic applications in different disease areas. This compound's high potency and selectivity for DYRK1A make it a compelling candidate for inducing β-cell regeneration in type 1 diabetes. CC-401's potent inhibition of the JNK signaling pathway positions it as a tool for investigating and potentially treating diseases driven by cellular stress and inflammation, such as cancer. The data and protocols presented in this guide offer a foundational understanding of these two compounds, enabling researchers to make informed decisions in their drug discovery and development efforts. While a direct performance comparison is not feasible due to their different targets, this side-by-side analysis highlights their individual strengths and provides a framework for their further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Azaindole derivative this compound as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DYRK1A - Wikipedia [en.wikipedia.org]
GNF2133: A Highly Selective DYRK1A Inhibitor with Superior Specificity over GSK3β
For researchers, scientists, and drug development professionals, the specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides a detailed comparison of GNF2133 and the well-characterized GSK3β inhibitor, CHIR99021, with a focus on the remarkable specificity of this compound for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) over Glycogen Synthase Kinase 3β (GSK3β).
This compound is a potent and orally active inhibitor of DYRK1A, a kinase implicated in various cellular processes, including cell proliferation and neurodevelopment.[1][2][3][4] In contrast, GSK3β is a key component of multiple signaling pathways, most notably the Wnt/β-catenin pathway, and is a target for various therapeutic areas.[5][6] The overlapping roles of these kinases in some pathways necessitate the use of highly selective inhibitors to dissect their individual functions.
Unparalleled Specificity of this compound
The central finding of this comparison is the exceptional selectivity of this compound for DYRK1A over GSK3β. Experimental data demonstrates that this compound has a half-maximal inhibitory concentration (IC50) of 0.0062 µM for DYRK1A, while its IC50 for GSK3β is greater than 50 µM.[1] This represents a selectivity of over 8000-fold in favor of DYRK1A, establishing this compound as a highly specific tool for studying DYRK1A-mediated processes without the confounding effects of GSK3β inhibition.
In contrast, CHIR99021 is a potent inhibitor of GSK3α and GSK3β with IC50 values of 10 nM and 6.7 nM, respectively.[7][8] While highly selective for GSK3 over other kinases, its primary targets are the GSK3 isoforms.
Table 1: Comparison of Inhibitory Potency (IC50)
| Compound | Target Kinase | IC50 (µM) |
| This compound | DYRK1A | 0.0062[1] |
| GSK3β | >50[1] | |
| CHIR99021 | GSK3α | 0.010[7] |
| GSK3β | 0.0067[7] |
Kinase Selectivity Profile
A comprehensive kinase panel screening of this compound has been performed, demonstrating its high selectivity for DYRK1A across the kinome. The detailed results are available in the supplementary information of the primary publication by Liu et al. (2020) in the Journal of Medicinal Chemistry.[3] Similarly, extensive kinase profiling of CHIR99021 has been conducted, with the data accessible in the supplementary materials of the publication by Bain et al. (2007) in the Biochemical Journal.[9] These comprehensive datasets underscore the distinct selectivity profiles of the two inhibitors.
Experimental Protocols
The determination of IC50 values is a standard method for assessing the potency of enzyme inhibitors. Below is a representative protocol for a biochemical kinase assay to determine the IC50 of a test compound like this compound or CHIR99021.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human DYRK1A or GSK3β enzyme
-
Specific peptide substrate for the respective kinase
-
Test compound (e.g., this compound, CHIR99021) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test compound or DMSO (vehicle control).
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This is a luminescent assay where the light output is proportional to the amount of ADP generated, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
DYRK1A Signaling Pathway in β-Cell Proliferation
This compound, as a selective DYRK1A inhibitor, promotes the proliferation of pancreatic β-cells. DYRK1A typically acts as a brake on β-cell proliferation by phosphorylating and inactivating transcription factors such as NFAT (Nuclear Factor of Activated T-cells), which are necessary for cell cycle progression. By inhibiting DYRK1A, this compound allows for the activation of these pro-proliferative pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. gsk-3.com [gsk-3.com]
- 9. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
GNF2133: A Guide to Proper Laboratory Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of GNF2133, a potent and selective DYRK1A inhibitor used in diabetes research.[1][2][3][4] While the Safety Data Sheet (SDS) for this compound hydrochloride classifies it as a non-hazardous substance or mixture, adherence to rigorous disposal protocols is crucial for maintaining laboratory safety and environmental protection.[5]
Core Safety and Handling Principles
Before disposal, it is imperative to handle this compound with care. Researchers should always consult their institution's Environmental Health and Safety (EHS) guidelines for specific protocols. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all waste generated.[6]
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[7]
Work Area: All handling and preparation of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
Quantitative Data Summary
For safe and effective use in a laboratory setting, please refer to the following quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Molecular Formula | C24H31ClN6O2 | [5] |
| CAS Number | 2561414-57-9 | [5] |
| Molar Mass | 434.53 g/mol | [8] |
| Appearance | Solid | [7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [8] |
| Hazard Classification | Not a hazardous substance or mixture | [5] |
Experimental Protocols: Disposal Procedures
Even though this compound is classified as non-hazardous, it is prudent to treat it as a chemical waste product, particularly in the absence of specific disposal instructions from the manufacturer. The following step-by-step guide outlines the recommended disposal procedure.
Step 1: Decontamination of Labware
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be thoroughly rinsed. The initial rinseate should be collected as chemical waste.[7] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's EHS policy.
-
Empty Containers: A chemical container is considered "empty" when all contents have been removed by normal means. The first rinse of an "empty" this compound container should be collected and disposed of as chemical waste. After a thorough rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, following institutional guidelines.[7][9]
Step 2: Waste Segregation and Collection
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7] Do not mix with other solid wastes unless approved by your EHS department.
-
Liquid Waste: All solutions containing this compound, including stock solutions, working solutions, and the initial rinseate from decontamination, must be collected in a designated liquid hazardous waste container.[7] The container must be compatible with the solvents used.
-
Contaminated Materials: All disposable materials, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be disposed of in a designated hazardous chemical waste container.[7]
Step 3: Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream.[7] The accumulation start date should also be clearly marked.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected by your institution's EHS department.[7]
Step 4: Final Disposal
-
Institutional EHS: The final disposal of the collected chemical waste must be handled by your institution's EHS department or a licensed chemical waste disposal contractor.[10] Follow your institution's specific procedures for requesting a chemical waste pickup.[7]
Mandatory Visualizations
This compound Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound.
Decision Pathway for this compound Waste
Caption: Decision-making process for segregating different forms of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
